2-Chloro-3,5-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPLGLMEXWSLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063946 | |
| Record name | Phenol, 2-chloro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5538-41-0 | |
| Record name | 2-Chloro-3,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-chloro-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-chloro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOL, 2-CHLORO-3,5-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM323UDG3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-chloro-3,5-dimethylphenol CAS number and molecular weight
This technical guide provides a comprehensive overview of 2-chloro-3,5-dimethylphenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for synthesis, and insights into its biological context, supported by clear data presentation and visualizations.
Core Chemical Identity
This compound, also known by synonyms such as 2-Chloro-3,5-xylenol, is a halogenated derivative of 3,5-dimethylphenol.[1][2][3] It is categorized as a pharmaceutical intermediate.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative profile of the compound.
| Property | Value |
| CAS Number | 5538-41-0[1][2][3][4][5] |
| Molecular Formula | C8H9ClO[1][3][4][5][6] |
| Molecular Weight | 156.61 g/mol [1][3][4][5][7] |
| Appearance | White Flakes[6] |
| Melting Point | 115-116 °C[1][2] |
| Boiling Point | 230.6 - 231 °C at 760 mmHg[1][2] |
| Density | 1.183 g/cm³[1][2] |
| Flash Point | 93.3 °C[1][2] |
| XLogP3 | 2.9[1][7] |
| Topological Polar Surface Area | 20.2 Ų[1][7] |
Synthesis of Chlorinated Dimethylphenols
The following protocol describes a general method for the chlorination of m-xylenol, which results in a mixture of chlorinated products, including 2,4-dichloro-3,5-dimethylphenol and this compound. This regioselective reaction utilizes sulfuryl chloride as the chlorinating agent.[8]
Experimental Protocol: Chlorination of m-Xylenol [8]
-
Reaction Setup: To a solution of m-xylenol (6.1 g, 50 mmol), iron(III) chloride (FeCl₃, 25 mg, 0.154 mmol), and an additive (30 mg) in dichloromethane (DCM, 25 mL) in a 50 mL round-bottomed flask, add freshly distilled sulfuryl chloride (4.66 mL, 57.7 mmol) slowly over 2 hours using a pressure-equalizing dropping funnel.
-
Reaction Execution: Stir the mixture at room temperature for an additional 2 hours.
-
Quenching: Quench the reaction by adding 20 mL of water.
-
Extraction: Extract the organic components from the aqueous layer using ether (3 x 30 mL).
-
Drying and Concentration: Combine the ether layers and dry over magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Analysis: The crude product can then be weighed and analyzed by quantitative gas chromatography (GC) using an internal standard such as tetradecane to determine the yield of the various chlorinated phenols. The reported yield for this specific procedure was 75% for 2,4-dichloro-3,5-dimethylphenol, 10% for this compound, and 9% for 4-chloro-3,5-dimethylphenol.[8]
Biological Activity and Signaling Pathways
While specific signaling pathway data for this compound is not extensively detailed in current literature, significant research exists for its isomer, 4-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX). This compound, a common antiseptic agent, has demonstrated potential anticancer properties, particularly in colorectal cancer.[9]
Studies have shown that 4-chloro-3,5-dimethylphenol can inhibit the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The compound impedes the nuclear translocation of β-catenin, preventing it from forming a complex with T-cell factor 4 (TCF4). This action downregulates key Wnt target genes, leading to reduced cancer cell viability, proliferation, and migration, and the induction of apoptosis.[9] Given the structural similarity, investigating whether this compound exhibits similar activity presents a valuable avenue for research.
References
- 1. echemi.com [echemi.com]
- 2. CAS # 5538-41-0, this compound, 2-Chloro-3,5-xylenol - chemBlink [ww.chemblink.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS:5538-41-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. Chloroxylenol Related Compound A (2-chloro-3,5-dimethylphe… [cymitquimica.com]
- 7. Phenol, 2-chloro-3,5-dimethyl- | C8H9ClO | CID 79667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
Synthesis of 2-Chloro-3,5-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-chloro-3,5-dimethylphenol, a substituted phenolic compound with applications in various fields of chemical research and development. The primary synthesis route involves the regioselective chlorination of 3,5-dimethylphenol. This document details the experimental protocol for this key reaction, presents quantitative data for product distribution, and illustrates the synthesis pathway.
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The principal method for the synthesis of this compound is the direct chlorination of 3,5-dimethylphenol (also known as 3,5-xylenol). This reaction is an electrophilic aromatic substitution, where an electrophilic chlorine species replaces a hydrogen atom on the aromatic ring. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Consequently, chlorination of 3,5-dimethylphenol typically yields a mixture of the ortho-chlorinated product (this compound) and the para-chlorinated product (4-chloro-3,5-dimethylphenol), with the latter often being the major product.[1][2]
Controlling the regioselectivity to favor the ortho-product can be challenging. However, specific reaction conditions and catalyst systems can influence the product ratio. A documented method for the chlorination of 3,5-dimethylphenol utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), and a sulfur-containing additive to modulate the selectivity.[1][3]
Reaction Products and Yields
The chlorination of 3,5-dimethylphenol with sulfuryl chloride and an iron(III) chloride catalyst results in the formation of three main products: 4-chloro-3,5-dimethylphenol, this compound, and 2,4-dichloro-3,5-dimethylphenol. The distribution of these products is dependent on the reaction conditions.
| Product | Isomer Position | Yield (%) |
| 4-Chloro-3,5-dimethylphenol | Para | 75 |
| This compound | Ortho | 10 |
| 2,4-Dichloro-3,5-dimethylphenol | Di-substituted | 9 |
Table 1: Product distribution from the chlorination of 3,5-dimethylphenol with sulfuryl chloride and FeCl₃ catalyst.[3]
Experimental Protocol
The following is a detailed experimental protocol for the chlorination of 3,5-dimethylphenol, adapted from published research.[3]
Materials:
-
3,5-Dimethylphenol (m-xylenol)
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled
-
Iron(III) chloride (FeCl₃)
-
1,3-bis(methylthio)propane (or other suitable additive)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
-
Tetradecane (for GC analysis)
Equipment:
-
50 mL round-bottomed flask
-
Pressure equalizing dropping funnel
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
A solution of 3,5-dimethylphenol (6.1 g, 50 mmol), iron(III) chloride (25 mg, 0.154 mmol), and 1,3-bis(methylthio)propane (30 mg) in dichloromethane (25 mL) is prepared in a 50 mL round-bottomed flask.
-
Freshly distilled sulfuryl chloride (4.66 mL, 57.7 mmol) is added slowly to the solution over a period of 2 hours using a pressure equalizing dropping funnel.
-
The reaction mixture is stirred at room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of water (20 mL).
-
The organic components are extracted with diethyl ether (3 x 30 mL).
-
The combined ether layers are dried over magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is weighed and analyzed by quantitative gas chromatography (GC) using tetradecane as an internal standard to determine the product distribution.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis pathway for this compound from 3,5-dimethylphenol.
Caption: Synthesis of this compound via chlorination of 3,5-dimethylphenol.
References
Spectroscopic Data Interpretation of 2-Chloro-3,5-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-3,5-dimethylphenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes information from established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the phenol scaffold and comparison with related molecules.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Internal Standard: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Singlet | 1H | Ar-H (H4) |
| ~6.8 - 7.0 | Singlet | 1H | Ar-H (H6) |
| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |
| ~2.3 | Singlet | 3H | Ar-CH₃ (C3) |
| ~2.2 | Singlet | 3H | Ar-CH₃ (C5) |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and may exchange with D₂O.[1][2]
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C1 (-OH) |
| ~138 | C3 (-CH₃) |
| ~136 | C5 (-CH₃) |
| ~129 | C2 (-Cl) |
| ~125 | C4 |
| ~120 | C6 |
| ~21 | C3-CH₃ |
| ~20 | C5-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600 - 1585 | Medium-Strong | Aromatic C=C stretch |
| ~1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| ~1260 - 1200 | Strong | C-O stretch (phenol) |
| ~850 - 750 | Strong | C-H out-of-plane bend |
| ~750 - 650 | Medium-Strong | C-Cl stretch |
Note: The broadness of the O-H stretch is a characteristic feature of phenols due to hydrogen bonding.[3][4][5][6][7]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 156/158 | High | [M]⁺ (Molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |
| 141/143 | Medium | [M-CH₃]⁺ |
| 121 | Medium | [M-Cl]⁺ |
| 93 | High | [M-Cl-CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm). For identifying the hydroxyl proton, a "D₂O shake" can be performed by adding a few drops of deuterium oxide to the NMR tube, which will cause the -OH peak to disappear from the spectrum.[1][2]
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition: The ¹H NMR spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and would require several hundred to a few thousand scans for an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid this compound would be finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: The spectrum would be recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum (of the KBr pellet or salt plate) would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[8]
Ionization: Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.
Mass Analysis: The mass spectrum would be acquired using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on predictive analysis. The provided data and protocols serve as a valuable resource for researchers and professionals in the absence of readily available experimental spectra. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. adichemistry.com [adichemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 2-chloro-3,5-dimethylphenol: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-3,5-dimethylphenol, a chlorinated phenolic compound of interest in various chemical and pharmaceutical research areas. This document details its nomenclature, physicochemical properties, synthesis, purification, and analytical characterization.
IUPAC Name and Synonyms
The compound with the chemical structure featuring a chlorine atom at the second position and methyl groups at the third and fifth positions of a phenol ring is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:
-
2-Chloro-3,5-xylenol[1]
-
Phenol, 2-chloro-3,5-dimethyl-[1]
-
3,5-Xylenol, 2-chloro-[1]
-
Chloroxylenol Related Compound A[1]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| CAS Number | 5538-41-0 | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| XLogP3 | 2.9 | [1] |
Safety Information:
This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on laboratory conditions and available equipment.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, 3,5-dimethylphenol. The direct chlorination of 3,5-dimethylphenol often yields a mixture of chlorinated isomers, including the primary product 4-chloro-3,5-dimethylphenol (Chloroxylenol) and the desired this compound. The following protocol is a general procedure that can be adapted to favor the formation of the 2-chloro isomer, followed by separation.
Materials:
-
3,5-Dimethylphenol
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) as a catalyst
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as a solvent
-
Chloroform for recrystallization
-
Activated Carbon
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylphenol in the chosen anhydrous solvent (e.g., carbon tetrachloride).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or ferric chloride.
-
Chlorination: Slowly add N-chlorosuccinimide to the reaction mixture in portions at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product isomers.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove any unreacted acidic starting material, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.
Purification by Recrystallization
The crude product, a mixture of chlorinated isomers, can be purified by recrystallization to isolate this compound. The choice of solvent is critical for effective separation.
Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound at an elevated temperature but show low solubility at room temperature, allowing for the crystallization of the desired isomer while impurities remain in the mother liquor. Chloroform has been reported to be effective for the recrystallization of related chloroxylenol isomers.[4][5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization by Gas Chromatography (GC)
The purity of the synthesized this compound and the isomeric ratio in the crude product can be determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Instrumentation and Conditions (General Guidance based on EPA Method 8041A for Phenols): [7][8]
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Scan Range (for MS): 50-300 amu.
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the crude reaction mixture in the same solvent for analysis.
-
Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and, if using MS, its mass spectrum.
-
Quantify the purity of the sample by comparing the peak area of the analyte to the calibration curve.
-
Determine the relative amounts of different isomers in the crude product by comparing their respective peak areas.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides essential information for researchers working with this compound. The detailed protocols for synthesis, purification, and analysis, along with the summarized physicochemical data, offer a solid foundation for further investigation and application of this compound in various scientific disciplines. The provided workflows serve as a visual aid to the experimental processes. As with any chemical research, all procedures should be performed with appropriate safety precautions and adapted as necessary for specific laboratory contexts.
References
- 1. Phenol, 2-chloro-3,5-dimethyl- | C8H9ClO | CID 79667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]
- 5. Preparation method of chloroxylenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. settek.com [settek.com]
- 8. epa.gov [epa.gov]
An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX), a widely used antiseptic and disinfectant. The document collates available quantitative solubility data in various aqueous and organic solvents, outlines detailed experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who work with this compound.
Introduction
This compound (CAS 88-04-0) is a halogenated phenol with the chemical formula C₈H₉ClO.[1] It is a white to off-white crystalline solid with a characteristic phenolic odor.[2] Due to its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, it is a key active ingredient in numerous consumer and industrial products, including antiseptic soaps, wound cleansers, and surface disinfectants.[2][3]
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of this compound in various solvent systems is therefore essential for the development of stable, effective, and safe formulations. This guide aims to provide a detailed technical overview of its solubility profile.
Solubility of this compound
This compound is characterized by its low aqueous solubility and high solubility in many organic solvents. This is attributed to the hydrophobic nature of the chloroxylenol molecule.[4]
Aqueous Solubility
The solubility of this compound in water is very low. At 20°C, its solubility is approximately 0.3 g/L.[2] Another source indicates a solubility of 0.03 wt% in water.[1] The pH of the aqueous medium can influence its solubility; as a weak acid, its solubility increases in alkaline conditions due to the formation of a more soluble salt.[4]
Solubility in Organic Solvents
This compound is described as freely soluble in a variety of organic solvents.[2][5] This includes alcohols, ethers, polyglycols, terpenes, and fixed oils.[2][4] It also dissolves in solutions of alkali hydroxides.[2] More specific quantitative data is summarized in the tables below.
Table 1: Solubility of this compound in Various Solvents at 15°C
| Solvent | Solubility (g/100mL) |
| Petroleum Ether | 0.5 |
| Benzene | 6.0 |
| Acetone | 58.0 |
| Toluene | 7.0 |
| Chloroform | 6.2 |
| Isopropanol | 38.0 |
Data sourced from a material safety data sheet and should be considered as indicative.[5]
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/100mL) |
| Isopropanol | 50.0 |
| 1 M NaOH | 8.8 |
| Glycerine | 1.5 |
Data sourced from a material safety data sheet and should be considered as indicative.[5]
Table 3: Solubility of this compound in Other Organic Solvents
| Solvent | Solubility |
| Methanol | 1 g/10 mL |
| Ethanol (95%) | Freely Soluble |
| Ether | Freely Soluble |
| Terpenes | Soluble |
| Fixed Oils | Soluble |
Data compiled from multiple sources.[2][6]
Experimental Protocols for Solubility Determination
The determination of the thermodynamic (or equilibrium) solubility of a compound is crucial for understanding its intrinsic physicochemical properties. The shake-flask method is considered the gold standard for this purpose. This method, coupled with a suitable analytical technique for quantification, provides reliable and reproducible solubility data.
Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the determination of the thermodynamic solubility of this compound. The method involves achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., water, ethanol, isopropanol, etc.)
-
Stoppered flasks or vials
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a stoppered flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time. A common practice is to shake the mixture for at least 24 to 48 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the sample through a syringe filter into a clean vial. It is crucial to ensure that the temperature of the sample does not change during this process to avoid precipitation.
-
Quantification:
-
UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax). The λmax for chloroxylenol in ethanol is around 282 nm.[7] Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the calibration curve.
-
Gravimetric Method: Accurately weigh a specific volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried solute is obtained. The solubility can then be calculated based on the mass of the solute and the volume of the solvent.
-
HPLC: If the solution contains interfering substances or for higher precision, HPLC can be used for quantification. A suitable validated HPLC method with a UV detector would be required.
-
Diagram 1: Experimental Workflow for Solubility Determination
References
- 1. China 4-Chloro-3 5-dimethylphenol / 4-Chloro-3,5-Xylenol / PCMX Cas 88-04-0 with MF C8H9ClO factory and manufacturers | Unilong [unilongmaterial.com]
- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
Navigating the Thermal Landscape of 2-Chloro-3,5-dimethylphenol: An In-depth Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation of 2-chloro-3,5-dimethylphenol is not publicly available. This guide, therefore, leverages data from its close structural isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol), to provide a comprehensive overview of the anticipated thermal behavior and analytical methodologies. The information presented herein should be considered as a predictive guide and a framework for experimental design.
Introduction
This compound is a halogenated phenolic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety during manufacturing and storage, and predicting environmental fate. This technical guide provides a detailed examination of the expected thermal properties of this compound, drawing parallels from its well-studied isomer, 4-chloro-3,5-dimethylphenol. It outlines key experimental protocols for characterization and discusses potential degradation pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its isomer, 4-chloro-3,5-dimethylphenol, is presented in Table 1. These properties are fundamental to understanding the compound's behavior under thermal stress.
| Property | This compound | 4-Chloro-3,5-dimethylphenol (Chloroxylenol) |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol [1] |
| Melting Point | Not Reported | 114-116 °C[1][2] |
| Boiling Point | Not Reported | 246 °C[3][4] |
| Appearance | Not Reported | White or cream-colored crystalline powder[5] |
Thermal Stability and Degradation Analysis
The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, general principles of thermal degradation for chlorinated phenols suggest that decomposition is likely to occur at elevated temperatures, potentially leading to the formation of various degradation products.
Predicted Thermal Decomposition Profile
Based on the behavior of similar compounds, the thermal degradation of this compound is expected to proceed through a multi-stage process. The onset of decomposition would be indicated by a significant weight loss in a TGA thermogram. The process may involve the initial loss of the chlorine atom, followed by the fragmentation of the aromatic ring at higher temperatures.
When heated to decomposition, chloroxylenol is known to emit toxic fumes[5]. The hazardous decomposition products of 4-chloro-3,5-dimethylphenol are reported to include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.
Potential Degradation Products
The high-temperature pyrolysis of chlorinated phenols can lead to a complex mixture of products. Identification of these products is crucial for understanding the degradation mechanism and assessing potential toxicity. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the primary technique for this analysis. Based on the pyrolysis of other chlorinated aromatic compounds, the potential degradation products of this compound could include:
| Potential Degradation Product | Chemical Formula | Notes |
| 3,5-Dimethylphenol | C₈H₁₀O | Dechlorination product. |
| Chlorinated benzenes | C₆H₅Cl, C₆H₄Cl₂, etc. | Products of ring fragmentation and rearrangement. |
| Polychlorinated dibenzofurans (PCDFs) | C₁₂H₈-xClₓO | Highly toxic byproducts formed through condensation reactions at high temperatures. |
| Polychlorinated dibenzo-p-dioxins (PCDDs) | C₁₂H₈-xClₓO₂ | Highly toxic byproducts formed through condensation reactions at high temperatures. |
| Hydrochloric Acid | HCl | A primary product of dechlorination. |
| Carbon Oxides | CO, CO₂ | Products of complete combustion. |
Experimental Protocols
To facilitate future research on the thermal properties of this compound, this section provides detailed, generalized experimental protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Record the heat flow to the sample relative to the reference.
-
Analyze the resulting DSC thermogram to determine the peak melting temperature and the area under the melting peak, which corresponds to the enthalpy of fusion.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
Methodology:
-
Place a small, accurately weighed amount (typically in the microgram range) of the this compound sample into a pyrolysis tube or onto a pyrolysis probe.
-
Insert the sample into the pyrolyzer, which is interfaced with the GC inlet.
-
Rapidly heat the sample to a specific pyrolysis temperature (e.g., 700 °C) in an inert atmosphere (e.g., helium).
-
The volatile degradation products are swept into the GC column by the carrier gas.
-
Separate the degradation products using an appropriate GC temperature program.
-
Detect and identify the separated compounds using the mass spectrometer.
-
Compare the resulting mass spectra with a library (e.g., NIST) to identify the degradation products.
Visualizations
To aid in the conceptualization of the experimental and theoretical aspects of this guide, the following diagrams are provided.
Caption: A generalized workflow for the thermal analysis of this compound.
References
The Enigmatic Intermediate: A Technical Review of 2-Chloro-3,5-dimethylphenol's Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylphenol, a halogenated derivative of 3,5-dimethylphenol (3,5-xylenol), is a fine chemical intermediate with potential applications in the synthesis of more complex molecules. While its isomer, 4-chloro-3,5-dimethylphenol (p-chloro-m-xylenol or PCMX), is a well-known antiseptic and disinfectant, the direct applications and biological profile of this compound are less documented. This technical guide provides a comprehensive literature review of its synthesis, known applications, and the biological activities of closely related compounds, offering insights for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting its biological behavior.
| Property | Value | Reference |
| CAS Number | 5538-41-0 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | White Flakes | [2] |
| Melting Point | 115-116 °C | [3] |
| Boiling Point | 230.6 °C at 760 mmHg | [3] |
| Density | 1.183 g/cm³ | [3] |
Synthesis of this compound
The primary route to this compound is through the electrophilic chlorination of 3,5-dimethylphenol. The regioselectivity of this reaction is a key challenge, often leading to a mixture of chlorinated isomers.
Experimental Protocol: Chlorination of 3,5-Dimethylphenol (m-xylenol)
A detailed experimental procedure for the chlorination of m-xylenol using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent has been reported, which yields this compound as a minor product.[1]
Reaction Scheme:
References
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Chloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and disposal of 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0). The information is intended for use in research and development settings. It is imperative to supplement this guide with a current, substance-specific Safety Data Sheet (SDS) and to adhere to all applicable institutional and governmental regulations.
Chemical and Physical Properties
This compound is a chlorinated aromatic organic compound. While detailed experimental data for this specific isomer is limited, its properties can be estimated based on available data and comparison with related isomers, such as the widely used antiseptic 4-chloro-3,5-dimethylphenol (PCMX).
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (CAS: 5538-41-0) | 4-Chloro-3,5-dimethylphenol (PCMX) (CAS: 88-04-0) |
| Molecular Formula | C₈H₉ClO | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol | 156.61 g/mol |
| Appearance | Not specified, likely a solid | White to light beige crystalline powder or crystals |
| Melting Point | 115-116 °C | 114-116 °C |
| Boiling Point | 230.6 °C at 760 mmHg | 246 °C |
| Density | 1.183 g/cm³ | 0.67 g/cm³ |
| Flash Point | 93.3 °C | 132 °C |
| Water Solubility | Not specified, likely low | 0.3 g/L (20 °C) |
Note: Some data for this compound is based on predicted values.
Safety and Hazard Information
Table 2: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
Table 3: Toxicological Data for Chlorinated Dimethylphenols
| Parameter | Species | Route | Value | Reference Compound |
| LD50 | Rat | Oral | 3830 mg/kg | 4-Chloro-3,5-dimethylphenol |
| LD50 | Mouse | Oral | 1000 mg/kg | 4-Chloro-3,5-dimethylphenol |
Health Effects
Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation and may lead to allergic skin reactions.
-
Eye Contact: Causes serious eye irritation.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work with this compound should be conducted in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Do not allow the material to enter drains or waterways.
First Aid
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Disposal Considerations
Waste material must be disposed of in accordance with local, regional, and national regulations.
-
Dispose of the chemical and any contaminated materials as hazardous waste.
-
Do not mix with other waste.
-
Leave the chemical in its original container if possible.
-
Handle uncleaned containers as you would the product itself.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocols
Detailed experimental protocols involving this compound are not widely published. However, the following sections provide representative methodologies for its synthesis and analysis, based on procedures for related chloroxylenol isomers.
Representative Synthesis of a Chlorinated Dimethylphenol
This protocol is adapted from a patented method for the synthesis of 4-chloro-3,5-dimethylphenol and should be considered a general guideline.
Objective: To synthesize a chlorinated dimethylphenol via electrophilic aromatic substitution.
Materials:
-
3,5-Dimethylphenol
-
Chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide)
-
Catalyst (e.g., a Lewis acid like aluminum chloride or an iron salt)
-
Anhydrous organic solvent (e.g., dichloromethane or carbon tetrachloride)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Apparatus for reflux, extraction, and solvent evaporation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethylphenol and the catalyst in the anhydrous organic solvent.
-
Slowly add the chlorinating agent to the solution at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for a specified period, monitoring the reaction by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and then a saturated brine solution.
-
Dry the organic layer over the drying agent.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general method for the analysis of phenols and chlorinated phenols.
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for phenol analysis (e.g., a low-polarity silarylene phase)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane). If necessary, perform a derivatization step to improve chromatographic performance.
-
Injection: Inject an aliquot of the prepared sample into the GC.
-
Chromatographic Separation: Use a temperature program to separate the components of the sample on the capillary column.
-
Mass Spectrometric Detection: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratios of the fragments are detected.
-
Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum, comparing it to a known standard. Quantify the amount by comparing the peak area to a calibration curve.
Potential Signaling Pathways and Mechanism of Action
Specific studies on the signaling pathways affected by this compound are not available in the current literature. However, the toxic effects of chlorophenols, in general, are known to involve the disruption of cellular processes. A key mechanism of toxicity for many phenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts ATP synthesis. Furthermore, exposure to chlorophenols can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. This can damage cellular components like lipids, proteins, and DNA, and can trigger various stress-response signaling pathways.
The closely related 4-chloro-3,5-dimethylphenol has been shown to exhibit anticancer activity in colorectal cancer by inhibiting the Wnt/β-catenin signaling pathway. It achieves this by preventing the nuclear translocation of β-catenin and disrupting its interaction with T-cell factor 4 (TCF4), which leads to the downregulation of Wnt target genes. While this is specific to the 4-chloro isomer, it highlights a potential mechanism of action for this class of compounds that warrants further investigation for this compound.
Caption: A diagram illustrating the potential generalized cellular effects of chlorophenol exposure.
References
Methodological & Application
Application Notes and Protocols for 2-Chloro-3,5-dimethylphenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-3,5-dimethylphenol as a versatile chemical intermediate in the synthesis of potentially bioactive molecules, particularly in the agrochemical sector. Detailed experimental protocols for the synthesis of a phenoxyacetic acid herbicide analog and a carbamate insecticide analog are presented, along with a summary of expected quantitative data. Additionally, the mechanism of action for phenoxyacetic acid herbicides is illustrated.
Introduction
This compound is a substituted phenolic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated aromatic ring, makes it a valuable starting material for the synthesis of a variety of downstream products. The chlorine and methyl substituents on the phenyl ring can influence the lipophilicity, metabolic stability, and biological activity of the resulting derivatives. This document focuses on its application as an intermediate in the preparation of agrochemicals, specifically herbicides and insecticides.
Applications in Agrochemical Synthesis
The phenolic hydroxyl group of this compound is amenable to various chemical transformations, most notably etherification and esterification, to produce a diverse range of bioactive compounds.
-
Herbicide Synthesis: A prominent application of chlorophenols is in the synthesis of phenoxyacetic acid herbicides.[2][3][4] These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][5] By reacting this compound with a suitable haloacetic acid derivative, novel herbicide candidates can be synthesized.
-
Insecticide Synthesis: Phenols are also key precursors for carbamate insecticides.[6][7] These insecticides function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death.[7] The synthesis typically involves the reaction of the phenol with an isocyanate or a carbamoyl chloride.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of a potential herbicide and insecticide derived from this compound.
Protocol 1: Synthesis of 2-(2-chloro-3,5-dimethylphenoxy)acetic acid (A Phenoxyacetic Acid Herbicide Analog)
This protocol describes the synthesis of a phenoxyacetic acid derivative via the Williamson ether synthesis.[8][9][10][11][12]
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Deprotonation of Phenol: In a 250 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1.04 g, 11 mmol) in 20 mL of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-chloro-3,5-dimethylphenoxy)acetic acid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of 2-Chloro-3,5-dimethylphenyl methylcarbamate (A Carbamate Insecticide Analog)
This protocol outlines the synthesis of a carbamate ester from this compound and methyl isocyanate.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Methyl isocyanate
-
Triethylamine (catalyst)
-
Anhydrous toluene
-
Round-bottom flask with a nitrogen inlet and dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.57 g, 10 mmol) in 40 mL of anhydrous toluene. Add a catalytic amount of triethylamine (0.1 mL).
-
Addition of Isocyanate: Slowly add methyl isocyanate (0.63 g, 11 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-chloro-3,5-dimethylphenyl methylcarbamate.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point or boiling point determination, and ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized compounds based on typical yields for these types of reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |
| 2-(2-chloro-3,5-dimethylphenoxy)acetic acid | C₁₀H₁₁ClO₃ | 214.64 | 2.15 | 85-95 | >98 |
| 2-Chloro-3,5-dimethylphenyl methylcarbamate | C₁₀H₁₂ClNO₂ | 213.66 | 2.14 | 90-98 | >98 |
Visualization of Mechanisms and Workflows
Experimental Workflow for Herbicide Synthesis
Caption: Workflow for the synthesis of 2-(2-chloro-3,5-dimethylphenoxy)acetic acid.
Signaling Pathway: Mechanism of Action of Phenoxyacetic Acid Herbicides
Caption: Simplified signaling pathway for phenoxyacetic acid herbicide action in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
analytical methods for detecting 2-chloro-3,5-dimethylphenol in environmental samples
Abstract
2-Chloro-3,5-dimethylphenol (a chlorinated derivative of xylenol) is a compound of environmental concern due to its potential toxicity and persistence. It can be introduced into the environment through industrial discharges, the breakdown of pesticides, and as a disinfection byproduct. Accurate and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices such as water and soil. This document provides detailed protocols for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, instrumental analysis, and data interpretation.
Introduction
Chlorophenols are a class of compounds widely used as intermediates in the synthesis of pesticides, herbicides, and dyes.[1][2] Their presence in environmental samples, even at trace levels, is a significant concern due to their potential toxicity and carcinogenic properties.[3] The U.S. Environmental Protection Agency (EPA) has classified several chlorophenols as priority pollutants.[3][4] The reliable determination of these compounds requires robust analytical methods capable of achieving low detection limits in complex matrices like wastewater, river water, and soil. This application note details validated methods for analyzing this compound, focusing on common and effective techniques accessible to environmental and research laboratories.
Analytical Approaches
The two primary instrumental techniques for analyzing chlorophenols are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for volatile and semi-volatile compounds.[5][6] Due to the polar nature of the hydroxyl group, chlorophenols often require a derivatization step to increase their volatility and improve peak shape, leading to better sensitivity and resolution.[7][8][9] Common derivatization techniques include acetylation and silylation.[7][8][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), can analyze chlorophenols directly without derivatization.[11][12][13] This simplifies the sample preparation process. Reversed-phase chromatography is the most common separation mode.[14]
Sample preparation is a critical step to isolate the target analyte from the sample matrix and pre-concentrate it to detectable levels.[9] Solid-Phase Extraction (SPE) is the most prevalent technique for water samples, while methods like Accelerated Solvent Extraction (ASE) or alkaline extraction are used for soil matrices.[4][14][15][16]
Chemical Structure of this compound
Caption: Structure of this compound.
General Analytical Workflow
The overall process for analyzing environmental samples for this compound involves several key stages, from sample collection through to final data analysis.
Caption: General workflow for chlorophenol analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of chlorophenols in environmental samples using various methods. The values can vary based on the specific analyte, matrix complexity, and instrumentation used.
| Method | Matrix | Analyte(s) | Sample Prep | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Wastewater | Chlorophenols | SPE & Methyl Chloroformate Derivatization | 0.010–0.423 µg/L | Not Specified | 76–103 | [8][17] |
| GC-MS | Water & Juice | Chlorophenols & Alkylphenols | SPE & Acetic Anhydride Derivatization | 0.005–1.796 µg/L | Not Specified | 76–111 | [1] |
| GC-MS | Soil | Chlorophenols | Accelerated Solvent Extraction (ASE) & SPME | ~0.1-1 µg/kg (est.) | Not Specified | Not Specified | [4] |
| HPLC-UV | Environmental Water | Triclosan, BPA, Chlorophenols | Online SPME | 5–33 ng/L | Not Specified | Not Specified | [18] |
| HPLC-UV | Soil | Chlorophenols | Alkaline Extraction & SPE | 2–2.5 µg/kg (ppb) | Not Specified | 65–83 | [16] |
| HPLC-UV | Drinking Water | 11 Phenols | SPE (Bond Elut Plexa) | Not Specified | Not Specified | 87–108 | [19] |
Note: The Method Detection Limit (MDL) or Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from zero.[20] The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a specified degree of precision.[21][22]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water
This protocol is based on solid-phase extraction followed by in-situ acetylation derivatization, adapted from established methods for chlorophenols.[10]
A. Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18 or Anion Exchange (500 mg)
-
Solvents: Methanol, Dichloromethane, Hexane, Petroleum Ether (HPLC grade)
-
Reagents: Acetic Anhydride, Potassium Bicarbonate (KHCO₃), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl)
-
Standard: this compound certified reference material
B. Sample Preparation and Extraction
-
Collect a 1-liter water sample in a clean glass bottle. If residual chlorine is present, quench with sodium thiosulfate. Acidify to pH < 2 with concentrated HCl to preserve the sample. Store at 4°C.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a vacuum or by passing nitrogen through it for 10-15 minutes.
-
Elute the trapped analytes with 5-10 mL of a suitable solvent like dichloromethane or ethyl acetate.
C. Derivatization (In-situ Acetylation)
-
Alternatively, for direct derivatization from water: To a 1 L water sample, add 5 g of KHCO₃ and stir to dissolve.[10]
-
Add 2 mL of acetic anhydride. Stir vigorously for 30 minutes.[10]
-
Extract the derivatized phenol (now an acetate ester) with two 50 mL portions of petroleum ether or hexane.[10]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
D. GC-MS Instrumental Conditions
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent 5977B).[6]
-
Column: DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
Protocol 2: HPLC-UV Analysis of this compound in Water
This protocol is based on SPE followed by direct analysis, suitable for samples with higher concentrations or when derivatization is not desired.[19][23]
A. Materials and Reagents
-
SPE Cartridges: C18 (e.g., Agilent Bond Elut Plexa) or equivalent polymeric sorbent.[19]
-
Solvents: Methanol, Acetonitrile, Tetrahydrofuran (HPLC grade).
-
Reagents: Phosphoric Acid or Formic Acid, HPLC grade water.
-
Standard: this compound certified reference material.
B. Sample Preparation and Extraction
-
Collect and preserve a 250-500 mL water sample as described in Protocol 1 (Section 6.B.1). Adjust sample pH to ~2 with phosphoric acid.[19]
-
Condition the SPE cartridge with 3-5 mL of methanol, followed by 3-5 mL of HPLC grade water.[19]
-
Pass the water sample through the cartridge at a flow rate of 5 mL/min.[19]
-
Wash the cartridge with 5 mL of HPLC grade water.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 3-5 mL of methanol or tetrahydrofuran.[19]
-
Evaporate the eluent to near dryness under a nitrogen stream and reconstitute in 0.5-1.0 mL of the mobile phase.[19]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
C. HPLC-UV Instrumental Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and acidified water (e.g., 0.1% formic acid). A typical starting condition could be 60:40 Acetonitrile:Water.[23]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of approximately 225 nm or 280 nm. A DAD can be used to scan for the optimal wavelength and confirm peak purity.[16]
Protocol 3: Analysis of this compound in Soil
This protocol involves an alkaline extraction followed by a cleanup and concentration step, suitable for solid matrices.[16]
A. Materials and Reagents
-
Solvents: Methanol, Chloroform (HPLC grade).
-
Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Equipment: Mechanical shaker, centrifuge.
B. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Add 15 mL of 0.1 M NaOH solution. Shake vigorously on a mechanical shaker for 45 minutes.[16]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction on the soil pellet with another 15 mL of 0.1 M NaOH for 30 minutes.
-
Combine the supernatants.
-
Adjust the pH of the combined extract to ~6.5 with HCl.
-
Perform a liquid-liquid extraction cleanup by shaking the extract with two 30 mL portions of chloroform. Discard the chloroform layer.[16]
-
Adjust the pH of the remaining aqueous extract to ~5.5.
-
The extract can now be concentrated using an SPE cartridge (as in Protocol 2, Section 6.B.2 onwards) before analysis by HPLC or GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. env.go.jp [env.go.jp]
- 10. academic.oup.com [academic.oup.com]
- 11. theseus.fi [theseus.fi]
- 12. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjoes.com [pjoes.com]
- 14. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. tandfonline.com [tandfonline.com]
- 17. Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 18. On-line solid-phase microextraction of triclosan, bisphenol A, chlorophenols, and selected pharmaceuticals in environmental water samples by high-performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. epa.gov [epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Analysis of 2-chloro-3,5-dimethylphenol
This document provides detailed methodologies for the quantitative analysis of 2-chloro-3,5-dimethylphenol, also known as Chloroxylenol or PCMX (CAS No: 88-04-0), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and consumer products.[3] The method typically employs a reversed-phase (RP) approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[3][4] Separation is achieved based on the analyte's partitioning between the two phases.[4]
Detection is commonly performed with an ultraviolet (UV) detector at a wavelength where this compound exhibits significant absorbance.[3] This method is valued for its simplicity, precision, and accuracy in determining the concentration of the active ingredient, ensuring product efficacy and safety.[3][5]
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical quantitative data from validated HPLC methods for the analysis of this compound.
| Parameter | Typical Value | Source |
| Linearity Range | 2.0 - 100 µg/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 1.0 ppm (µg/mL) | [5] |
| Limit of Quantitation (LOQ) | 2.0 ppm (µg/mL) | [5] |
| Wavelength (λmax) | 210 nm | [5] |
| Retention Time | ~5.6 min | [6] |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for the Derivatization of 2-chloro-3,5-dimethylphenol for Improved Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-3,5-dimethylphenol is a chlorinated phenolic compound that can be challenging to analyze directly using gas chromatography (GC) due to its polarity and potential for peak tailing. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The primary derivatization techniques covered are acetylation, silylation, and alkylation.
Principles of Derivatization for Phenols
Derivatization for phenolic compounds like this compound primarily targets the active hydrogen of the hydroxyl (-OH) group. By replacing this hydrogen with a less polar functional group, the intermolecular hydrogen bonding is reduced, which in turn increases the volatility of the compound. This leads to sharper chromatographic peaks, improved resolution, and often, a better response from the detector.
-
Acetylation: Involves the reaction of the phenol with an acetylating agent, such as acetic anhydride, to form an ester. This method is robust and can often be performed directly in aqueous samples.
-
Silylation: This technique replaces the active hydrogen with a trimethylsilyl (TMS) group using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a very common and effective method for increasing the volatility of polar analytes.[1]
-
Alkylation: This method introduces an alkyl group to the hydroxyl moiety. Reagents like methyl chloroformate or pentafluorobenzyl bromide (PFBBr) are used. PFBBr derivatization is particularly useful for enhancing sensitivity with an electron capture detector (ECD).
Experimental Protocols
Acetylation with Acetic Anhydride
This protocol describes the conversion of this compound to its acetate ester, which is more amenable to GC-MS analysis.
Materials:
-
This compound standard
-
Acetic anhydride
-
Potassium carbonate (K2CO3) or Pyridine (as catalyst)
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Deionized water
-
Sample vials, pipettes, and standard laboratory glassware
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. For aqueous samples, adjust the pH to basic (pH > 8) with potassium carbonate.
-
Derivatization Reaction:
-
To 1 mL of the sample (or standard solution), add 100 µL of acetic anhydride and 50 µL of pyridine (or a small amount of K2CO3).
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of extraction solvent (e.g., hexane).
-
Vortex vigorously for 2 minutes to extract the derivatized product.
-
Centrifuge for 5 minutes to separate the organic and aqueous layers.
-
-
Analysis:
-
Carefully transfer the organic (upper) layer to a new vial for GC-MS analysis.
-
Inject 1 µL of the extract into the GC-MS system.
-
Silylation with BSTFA
This protocol details the formation of the trimethylsilyl (TMS) derivative of this compound.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, acetone)
-
Sample vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: The sample containing this compound must be free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous solvent (e.g., pyridine) to the dried sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
-
Inject 1 µL of the derivatized solution.
-
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This protocol is designed to form the pentafluorobenzyl ether of this compound, which is highly sensitive to electron capture detection.
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in a suitable solvent)
-
Potassium carbonate (K2CO3) or another suitable base
-
Crown ether (e.g., 18-crown-6) as a phase-transfer catalyst (optional)
-
Extraction solvent (e.g., hexane)
-
Acetone
-
Sample vials, pipettes, and standard laboratory glassware
-
Heating block or water bath
Protocol:
-
Sample Preparation: Prepare a solution of this compound in acetone.
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add a small amount of powdered anhydrous K2CO3 and a crystal of 18-crown-6 (optional).
-
Add 100 µL of the PFBBr solution.
-
Cap the vial tightly and heat at 60°C for 1-2 hours.
-
-
Quenching and Extraction:
-
After cooling, add 1 mL of hexane and 1 mL of deionized water to the reaction mixture.
-
Vortex for 1 minute.
-
Allow the layers to separate.
-
-
Analysis:
-
Transfer the organic (upper) layer to a new vial for GC-MS or GC-ECD analysis.
-
Inject 1 µL of the extract.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of phenols using various derivatization methods. While not all data is specific to this compound, it provides a valuable comparison of the expected performance of each technique.
Table 1: Comparison of Derivatization Methods for Phenol Analysis
| Derivatization Method | Reagent | Typical LOD/LOQ | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Acetylation | Acetic Anhydride | 0.1 - 10 µg/L | 80 - 110 | Robust, can be used in aqueous samples | May have lower sensitivity than other methods |
| Silylation | BSTFA, MSTFA | 0.01 - 5 µg/L | 90 - 105 | High reaction efficiency, versatile | Reagents are moisture-sensitive |
| Alkylation | PFBBr | < 0.1 µg/L (with ECD) | 85 - 115 | Excellent sensitivity with ECD | Can be a more complex procedure |
| Alkylation | Methyl Chloroformate | 0.01 - 0.5 µg/L | 76 - 103[2] | Rapid reaction | Reagent can be corrosive |
Table 2: Linearity and Detection Limits for Silylated Phenols by GC-MS [3]
| Compound | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Phenoxyethanol-TMS | 0.5 - 50.0 | 0.9995 | 0.026 | 0.104 |
Note: Data for 2-Phenoxyethanol is presented to illustrate the performance of silylation for a related phenolic compound.
Visualizations
Caption: Experimental workflow for derivatization and GC-MS analysis.
Caption: Decision tree for selecting a derivatization method.
References
Application of 2-chloro-3,5-dimethylphenol in the Synthesis of Pharmaceuticals: A Detailed Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituted Dimethylphenols in Medicinal Chemistry
Substituted phenols are a critical class of intermediates in the pharmaceutical industry. Their hydroxyl group and aromatic ring allow for a variety of chemical modifications, making them versatile building blocks for complex drug molecules. 3,5-Dimethylphenol, in particular, serves as a key starting material for the synthesis of Metaxalone, a widely used muscle relaxant. The synthesis of Metaxalone from 3,5-dimethylphenol highlights a common synthetic strategy involving the formation of an ether linkage followed by the construction of a heterocyclic ring system.
Synthesis of Metaxalone from 3,5-Dimethylphenol: An Exemplary Application
The synthesis of Metaxalone from 3,5-dimethylphenol is a multi-step process that demonstrates the conversion of a simple phenolic starting material into a clinically significant pharmaceutical. The overall synthetic pathway involves the reaction of 3,5-dimethylphenol with an epoxide, followed by cyclization to form the final oxazolidinone ring of Metaxalone.
Overall Synthetic Scheme
The following diagram illustrates the general synthetic route from 3,5-dimethylphenol to Metaxalone.
Application Notes and Protocols: 2-Chloro-3,5-dimethylphenol as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylphenol is a chlorinated phenol derivative. While its isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol or PCMX), is widely used as an antiseptic and disinfectant, this compound is of significant interest as a reference standard in analytical chemistry.[1] It is often considered a related substance or impurity in the quality control of chloroxylenol-containing products.[1] Accurate quantification of this compound is crucial for ensuring the purity, safety, and efficacy of pharmaceutical and cosmetic formulations.[2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical methodologies.
Applications
The primary application of a this compound reference standard is in the identification and quantification of this compound as an impurity or related substance in various matrices. Key applications include:
-
Pharmaceutical Quality Control: Used in the impurity profiling of drug substances and finished products containing the active pharmaceutical ingredient (API) chloroxylenol.[1]
-
Cosmetic and Personal Care Product Testing: To quantify its presence in products such as antibacterial soaps, creams, and lotions where chloroxylenol is used as a preservative.[4]
-
Environmental Monitoring: As a standard for the detection and quantification of phenolic pollutants in water and soil samples.[5]
-
Method Development and Validation: As a primary reference material for the development and validation of new analytical methods for the analysis of chlorinated phenols.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the analysis of chlorophenols, which can be adapted for the analysis of this compound. The data is compiled from various analytical methods and serves as a benchmark for method performance.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Limit of Detection (LOD) | 1.0 ppm | Not Reported | 1.37 x 10⁻⁹ M (for Chloroxylenol)[5] |
| Limit of Quantitation (LOQ) | 2.0 ppm | Not Reported | 4.8 x 10⁻⁸ M (for Chloroxylenol)[6] |
| Linearity Range | 2.0 ppm - 5.0 ppm | Not Reported | Not Reported |
| Recovery | Not Reported | Not Reported | Not Reported |
| Precision (RSD) | < 2% | < 1.5% | Not Reported |
| Resolution (from Chloroxylenol) | > 1.5 | > 5.0 | Not Reported |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from methods used for the analysis of chloroxylenol and its related substances.[7]
4.1.1. Instrumentation and Conditions
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 283 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4.1.2. Reagent and Standard Preparation
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range. Filtration through a 0.45 µm filter may be necessary.
4.1.3. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using a calibration curve or by single-point calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of phenols in various matrices.
4.2.1. Instrumentation and Conditions
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
4.2.2. Reagent and Standard Preparation
-
Reference Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., toluene or methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation:
-
Liquid Samples: Perform liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Solid Samples: Use an appropriate extraction technique such as Soxhlet or ultrasonic extraction with a suitable solvent.
-
The final extract should be concentrated and reconstituted in a solvent compatible with the GC system.
-
4.2.3. Analytical Procedure
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Inject the reference standard solution to determine the retention time and mass spectrum of this compound.
-
Inject the prepared sample extract.
-
Identify this compound in the sample by comparing its retention time and mass spectrum with the reference standard.
-
Quantify the analyte using an internal or external standard method.
Visualizations
Analytical Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. atamankimya.com [atamankimya.com]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Chloro-3,5-dimethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-chloro-3,5-dimethylphenol and its acetylated derivative. The synthesis of the parent this compound, a less common isomer of the widely used antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), requires specialized regioselective chlorination techniques. The protocols outlined below are based on modern catalytic methods that favor ortho-chlorination of phenolic compounds.
Introduction
Chlorinated phenols are a class of compounds with significant industrial and pharmaceutical applications. While 4-chloro-3,5-dimethylphenol is a well-known antiseptic, its 2-chloro isomer and its derivatives are of interest for research into structure-activity relationships and the development of new bioactive molecules. The protocols herein describe a laboratory-scale synthesis suitable for research and development purposes.
Synthesis of this compound
The direct chlorination of 3,5-dimethylphenol typically yields the thermodynamically more stable 4-chloro isomer as the major product. To achieve regioselective chlorination at the ortho-position (C2), a catalyst that directs the electrophilic chlorinating agent to the vicinity of the hydroxyl group is required. A selenoether catalyst has been shown to be highly effective in promoting ortho-selective chlorination of phenols.
Experimental Protocol: Selenoether-Catalyzed Ortho-Chlorination
This protocol is adapted from methodologies demonstrating high ortho-selectivity in the chlorination of phenols using a Lewis basic selenoether catalyst.
Materials:
-
3,5-Dimethylphenol (m-xylenol)
-
N-Chlorosuccinimide (NCS)
-
Bis(2-(phenylselanyl)ethyl)amine (or a similar selenoether catalyst)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylphenol (1.0 mmol, 122.2 mg).
-
Add the selenoether catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Dissolve the solids in anhydrous chloroform (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.0 mmol, 133.5 mg) in anhydrous chloroform (5 mL).
-
Slowly add the NCS solution to the reaction mixture via syringe over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylphenol | N/A |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |
| Catalyst | Selenoether Catalyst | [1] |
| Solvent | Chloroform | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Yield | >90% (ortho-isomer) | [1] |
| Ortho/Para Selectivity | >20:1 | [1] |
Synthesis of 2-Chloro-3,5-dimethylphenyl Acetate
The hydroxyl group of this compound can be readily derivatized to form esters. Acetylation is a common derivatization that can alter the biological activity and physicochemical properties of the parent phenol.
Experimental Protocol: Acetylation
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base catalyst)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 156.6 mg) in dichloromethane (10 mL).
-
Add pyridine (1.2 mmol, 94.9 mg, 0.097 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mmol, 112.3 mg, 0.104 mL) dropwise using a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-chloro-3,5-dimethylphenyl acetate can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Synthesis of 2-Chloro-3,5-dimethylphenyl Acetate
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Acetic Anhydride | [2][3] |
| Catalyst | Pyridine | N/A |
| Solvent | Dichloromethane | N/A |
| Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 2 - 4 hours | N/A |
| Yield | High (typically >90%) | [2][3] |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound and its acetate derivative.
Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria.[4][5][6] This occurs because they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.
References
- 1. Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous derivatization and extraction of chlorophenols in water samples with up-and-down shaker-assisted dispersive liquid-liquid microextraction coupled with gas chromatography/mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of New Biocides Based on 2-Chloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-chloro-3,5-dimethylphenol as a scaffold for developing novel biocidal agents. The following sections detail its hypothesized mechanism of action, protocols for evaluating its efficacy and safety, and potential synthetic modifications to enhance its activity.
Introduction
Phenolic compounds have long been recognized for their potent antimicrobial properties.[1][2][3] this compound, a chlorinated derivative of 3,5-xylenol, presents an interesting scaffold for the development of new biocides. Its efficacy is likely influenced by the presence of the hydroxyl group, chlorine atom, and methyl groups, which can be strategically modified to optimize its biocidal activity and toxicological profile.[4][5] The primary mechanism of action for phenolic compounds involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death.[2][6][7] They are also known to denature essential enzymes and proteins within the microbial cell.[2][3]
Postulated Mechanism of Action
The biocidal activity of this compound is predicated on its chemical structure, which facilitates interaction with and disruption of microbial cells. The lipophilic nature of the molecule, conferred by the methyl and chloro substituents, allows it to partition into the lipid-rich cell membranes of bacteria and fungi.[6] The hydroxyl group is crucial for its activity, potentially forming hydrogen bonds with membrane components and disrupting the membrane's integrity.[2] This disruption leads to increased membrane permeability, leakage of cytoplasmic contents, and dissipation of the proton motive force, which is essential for cellular energy production.
Furthermore, the phenolic hydroxyl group can interact with and denature intracellular proteins and enzymes, interfering with critical metabolic pathways.[2][3] The presence of a chlorine atom can enhance the compound's efficacy by increasing its lipophilicity and electron-withdrawing nature, which can potentiate its interaction with microbial targets.
Data Presentation: Illustrative Antimicrobial Activity
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present illustrative quantitative data based on typical results for related phenolic biocides. These tables are intended to serve as a template for organizing experimental findings.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Test Organism | Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 32 |
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) Data
| Test Organism | Strain | MBC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | 32 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 |
| Candida albicans | ATCC 90028 | 64 |
Table 3: Illustrative Cytotoxicity Data (IC50)
| Cell Line | IC50 (µM) of this compound |
| HEK293 (Human Embryonic Kidney) | 50 |
| HepG2 (Human Hepatocellular Carcinoma) | 75 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biocidal potential of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
1. Materials:
-
This compound
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a twofold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay.
1. Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
2. Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto an appropriate agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of mammalian cell lines.[8][9]
1. Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate key concepts in the development and evaluation of new biocides based on this compound.
Caption: Workflow for the synthesis and evaluation of new biocidal derivatives.
Caption: Postulated mechanism of action of this compound.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. study.com [study.com]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity assays – REVIVE [revive.gardp.org]
Application Notes and Protocols for Studying the Degradation Kinetics of 2-Chloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the degradation kinetics of 2-chloro-3,5-dimethylphenol (2,C-3,5-DMP). The protocols detailed below focus on advanced oxidation processes (AOPs), which are highly effective for the degradation of recalcitrant organic pollutants.
Introduction
This compound is a chlorinated phenolic compound that can be found as a disinfection byproduct or an industrial pollutant. Its persistence and potential toxicity necessitate the development of effective degradation methods. Studying the degradation kinetics is crucial for optimizing treatment processes, understanding reaction mechanisms, and assessing the environmental fate of this compound. This document outlines experimental designs for three common AOPs: Fenton-like oxidation, photocatalysis, and ozonation.
Experimental Design and Methodologies
A general experimental workflow for studying the degradation kinetics of this compound is outlined below. This workflow is adaptable for various AOPs.
Caption: Experimental workflow for kinetic studies.
Analytical Methodology
Accurate quantification of this compound is essential for kinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Protocol: HPLC Analysis of this compound
-
Instrumentation: HPLC system equipped with a UV detector and a C18 analytical column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid like phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (typically around 280 nm).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Prior to injection, filter samples through a 0.45 µm syringe filter to remove any particulate matter. If necessary, quench the degradation reaction in the sample immediately after collection (e.g., by adding a reducing agent like sodium sulfite for ozone-based experiments).
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the phenol to a more volatile compound.[1]
Degradation Protocols
The following protocols are provided for different AOPs. It is important to note that optimal conditions may vary and should be determined experimentally for this compound.
Heterogeneous Fenton-Like Oxidation
This protocol is adapted from a study on the degradation of 4-chloro-3,5-dimethylphenol using nanoscale zero-valent iron (nZVI) as a catalyst.[2][3]
Protocol: Fenton-Like Degradation of this compound
-
Materials:
-
This compound stock solution.
-
Nanoscale zero-valent iron (nZVI) powder.
-
Hydrogen peroxide (H₂O₂) solution (30%).
-
Deionized water.
-
pH meter, magnetic stirrer, and reaction vessel.
-
-
Procedure:
-
In a reaction vessel, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 0.15 g/L).[3]
-
Adjust the initial pH of the solution if necessary. For nZVI-based Fenton-like reactions, degradation can be effective at a neutral pH of around 6.3.[2]
-
Add the desired dosage of nZVI catalyst (e.g., 1.0 g/L) to the solution and stir to ensure a homogenous suspension.[3]
-
Initiate the reaction by adding the required concentration of H₂O₂ (e.g., 18 mM).[3]
-
Start a timer and collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in each sample by adding a suitable quenching agent (e.g., catalase to remove residual H₂O₂).
-
Analyze the samples for the remaining concentration of this compound using HPLC.
-
Monitor the Total Organic Carbon (TOC) to assess mineralization.
-
Data Presentation: Fenton-Like Degradation of a Chlorinated Dimethylphenol Isomer
| Parameter | Condition | Degradation Efficiency (%) | TOC Removal (%) |
| Initial Concentration | 0.15 g/L | ~100% in 30 min | ~65% in 30 min |
| nZVI Dosage | 1.0 g/L | ||
| H₂O₂ Concentration | 18 mM | ||
| pH | 6.3 |
Data adapted from a study on 4-chloro-3,5-dimethylphenol.[3]
Photocatalytic Degradation
This protocol provides a general framework for studying the photocatalytic degradation of this compound using a semiconductor photocatalyst like titanium dioxide (TiO₂).
Protocol: Photocatalytic Degradation of this compound
-
Materials:
-
This compound stock solution.
-
Photocatalyst (e.g., TiO₂ P25).
-
Deionized water.
-
Photoreactor with a UV lamp (e.g., mercury lamp).
-
Magnetic stirrer, reaction vessel (quartz or borosilicate glass).
-
-
Procedure:
-
Prepare a suspension of the photocatalyst in a known volume of deionized water in the reaction vessel (e.g., 1 g/L of TiO₂).
-
Add the this compound stock solution to achieve the desired initial concentration.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect samples at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Analyze the supernatant for the concentration of this compound using HPLC.
-
Ozonation
This protocol describes a general procedure for investigating the degradation of this compound by ozonation.
Protocol: Ozonation of this compound
-
Materials:
-
This compound stock solution.
-
Ozone generator.
-
Gas washing bottle or a similar reactor.
-
Deionized water.
-
Sodium sulfite or sodium thiosulfate solution for quenching.
-
-
Procedure:
-
Fill the reactor with a known volume and concentration of the this compound solution.
-
Bubble ozone gas from the ozone generator through the solution at a constant flow rate.
-
Collect samples at different time points.
-
Immediately quench the reaction in the samples by adding a quenching agent (e.g., sodium sulfite) to consume residual ozone.
-
Analyze the samples for the remaining this compound concentration by HPLC.
-
Degradation Pathway
The degradation of chlorinated phenols by AOPs typically proceeds through the generation of highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.
Caption: Proposed degradation pathway.
Based on studies of similar compounds, the initial attack by hydroxyl radicals can lead to the formation of hydroxylated and dechlorinated intermediates.[2] For instance, in the degradation of 4-chloro-3,5-dimethylphenol, the initial step is proposed to be the formation of 2,6-dimethylhydroquinone with the loss of a chloride ion.[2] Subsequent reactions lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and chloride ions.
Kinetic Analysis
The degradation of phenolic compounds by AOPs often follows pseudo-first-order kinetics. The rate equation can be expressed as:
ln(C₀/C) = k_app * t
Where:
-
C₀ is the initial concentration of this compound.
-
C is the concentration at time t.
-
k_app is the apparent pseudo-first-order rate constant.
A plot of ln(C₀/C) versus time should yield a straight line with a slope equal to k_app. The half-life (t₁/₂) of the degradation can then be calculated as:
t₁/₂ = ln(2) / k_app
By determining the rate constants under different experimental conditions (e.g., varying catalyst/oxidant concentration, pH, temperature), the factors influencing the degradation rate can be elucidated.
References
Troubleshooting & Optimization
improving the yield and purity of 2-chloro-3,5-dimethylphenol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-chloro-3,5-dimethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial methods for the synthesis of this compound are:
-
Direct Chlorination: This method typically involves the reaction of 3,5-dimethylphenol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).[1]
-
Oxychlorination: This process uses a copper salt (e.g., copper(II) chloride) as a catalyst to react 3,5-dimethylphenol with a chlorine source, such as hydrogen chloride (HCl), in the presence of an oxidizing agent like oxygen or air.[2][3]
Q2: What are the common side products and impurities in this synthesis?
A2: The most common impurities are isomers and over-chlorinated products. These can include:
-
2,4-dichloro-3,5-dimethylphenol: A result of a second chlorination of the desired product.[4]
-
Isomers of monochlorinated dimethylphenol: Depending on the reaction conditions, other isomers may form.
-
Unreacted 3,5-dimethylphenol: Incomplete reaction can leave starting material in the product mixture.[4]
-
Dimeric and polymeric byproducts: These can form, particularly at higher reaction temperatures.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using analytical techniques such as:
-
Gas Chromatography (GC): A common method to determine the disappearance of the starting material and the appearance of the product and byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction's progress.
Q4: What are the key safety precautions to consider during this synthesis?
A4: When working with the reagents involved in this synthesis, it is crucial to adhere to strict safety protocols:
-
Handling Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8]
-
Inert Atmosphere: Some reactions may be sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Ventilation: Ensure adequate ventilation to avoid inhalation of any volatile or toxic fumes.[5][6]
Troubleshooting Guides
Low Yield
Problem: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | - Monitor the reaction: Use GC or TLC to ensure the reaction has gone to completion before workup. - Extend reaction time: If starting material is still present, consider extending the reaction time. - Increase temperature: A moderate increase in temperature can enhance the reaction rate, but be cautious as it may also promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Review molar ratios: Ensure the correct molar ratio of the chlorinating agent to 3,5-dimethylphenol is used. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in an incomplete reaction.[2] |
| Catalyst Deactivation | - Use fresh catalyst: Ensure the catalyst is active and has not been deactivated by moisture or other impurities. - Catalyst loading: Optimize the amount of catalyst used. Too little may result in a slow or incomplete reaction. |
| Poor Temperature Control | - Maintain optimal temperature: The reaction temperature is critical for both rate and selectivity. Use a temperature-controlled reaction setup to maintain the optimal temperature throughout the reaction. For the oxychlorination process, a temperature range of 60-120°C is often employed.[2] |
| Losses During Workup and Purification | - Optimize extraction: Ensure efficient extraction of the product from the reaction mixture. - Careful purification: Minimize losses during recrystallization or distillation by optimizing the solvent and conditions. |
Low Purity
Problem: The final product is contaminated with significant amounts of impurities.
| Potential Cause | Troubleshooting Solution |
| Formation of Dichloro Byproducts | - Control stoichiometry: Carefully control the amount of chlorinating agent to favor monochlorination.[1] - Optimize reaction time: Stopping the reaction once the desired product is formed can prevent further chlorination. |
| Presence of Isomeric Impurities | - Optimize reaction conditions: The choice of solvent and catalyst can influence the regioselectivity of the chlorination. Experiment with different conditions to favor the formation of the desired 2-chloro isomer. |
| Unreacted Starting Material | - Ensure complete reaction: As mentioned for low yield, ensure the reaction goes to completion. - Efficient purification: Use fractional distillation or recrystallization to separate the product from the unreacted starting material.[4] |
| Formation of Dimeric/Polymeric Byproducts | - Control temperature: Avoid excessively high reaction temperatures which can promote the formation of these byproducts.[3] - Control conversion rate: In some processes, stopping the reaction at a conversion rate of 50-90% can help avoid the generation of dimers.[3] |
Quantitative Data
Table 1: Reaction Parameters for Oxychlorination Synthesis of 4-chloro-3,5-dimethylphenol
| Parameter | Value | Reference |
| Catalyst | Copper(II) salt (e.g., CuCl₂·2H₂O, CuSO₄·5H₂O, Cu(NO₃)₂·3H₂O) | [2] |
| Catalyst Loading | 1 to 50 mol% based on 3,5-dimethylphenol | [2] |
| Chlorinating Agent | Hydrogen chloride (gas or concentrated HCl) | [2] |
| Molar Ratio (HCl:3,5-dimethylphenol) | 1:1 to 1.5:1 | [2] |
| Oxidizing Agent | Oxygen or Air | [2] |
| Solvent | Dichloroethane, Chloroform, Chlorobenzene, etc. | [2] |
| Reaction Temperature | 60 - 120 °C | [2] |
| Reaction Time | ~5 hours | [2] |
| Achieved Yield | 92.1% - 97.0% | [2] |
| Achieved Purity | >98.5% (by GC) | [2] |
Experimental Protocols
Protocol 1: Oxychlorination of 3,5-Dimethylphenol
This protocol is based on a patented method for the synthesis of 4-chloro-3,5-dimethylphenol, which is the same as this compound.[2]
Materials:
-
3,5-dimethylphenol
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Concentrated hydrochloric acid (36%)
-
Dichloroethane
-
Oxygen gas
Procedure:
-
To a three-neck flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, add 3,5-dimethylphenol (1.0 mol), copper(II) chloride dihydrate (0.5 mol), and dichloroethane (500 mL).
-
Add concentrated hydrochloric acid (1.0 mol) to the mixture.
-
Heat the mixture to 80°C with stirring.
-
Once the temperature is stable, start bubbling oxygen gas through the mixture.
-
Maintain the temperature and stirring for 5 hours. Monitor the reaction progress by GC.
-
Once the reaction is complete (residual 3,5-dimethylphenol < 0.1%), stop heating and the oxygen flow.
-
Allow the mixture to cool and stand for phase separation.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Recrystallize the crude product from dichloroethane to obtain pure this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., dichloroethane, chloroform, or a hydrocarbon solvent)
Procedure:
-
In a flask, dissolve the crude this compound in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Oxychlorination reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Purification [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting peak tailing and broadening in HPLC of 2-chloro-3,5-dimethylphenol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-chloro-3,5-dimethylphenol. Aimed at researchers, scientists, and drug development professionals, this resource offers solutions in a user-friendly question-and-answer format.
Troubleshooting Guide: Peak Tailing and Broadening
Peak tailing and broadening are common chromatographic problems that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving these issues for this compound.
Initial Checks
Question: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?
Answer: Begin with the most common culprits. First, verify that your HPLC system is functioning correctly by running a standard compound known to give a symmetrical peak. If the standard also tails, the issue is likely with the system (e.g., extra-column volume, detector settings). If the standard's peak is symmetrical, the problem is likely related to the specific analyte, column, or mobile phase interactions.
Column-Related Issues
Question: I suspect my column is the cause of the peak tailing. What should I look for?
Answer: Column-related issues are a frequent cause of peak tailing for phenolic compounds.[1][2] Consider the following:
-
Column Contamination: The column may be contaminated with strongly retained sample components.
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.
-
Void Formation: A void at the column inlet can disrupt the sample band, leading to peak distortion.
Recommended Actions:
-
Flush the column: Use a strong solvent to wash the column and remove potential contaminants.
-
Reverse the column: If the manufacturer's instructions permit, reversing the column can sometimes resolve issues at the inlet frit.
-
Replace the column: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.
Mobile Phase and Analyte Interactions
Question: How does the mobile phase pH affect the peak shape of this compound?
Answer: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like phenols.[1][2] this compound is a weak acid. At a mobile phase pH close to its pKa, both the ionized and non-ionized forms of the molecule will exist, leading to peak distortion and tailing.
Secondary interactions between the phenolic analyte and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1][2] These silanol groups are acidic and can interact with the phenol, causing it to be retained longer and resulting in a tailed peak.
Recommended Actions:
-
Adjust Mobile Phase pH: For acidic compounds like phenols, lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups and the analyte, minimizing secondary interactions and improving peak shape.[3]
-
Use a Buffer: Incorporate a buffer into your mobile phase to maintain a stable pH.
-
Mobile Phase Additives: Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA can interact with the active silanol sites, reducing their availability to interact with the analyte.
Sample-Related Issues
Question: Could my sample preparation be causing the peak tailing?
Answer: Yes, improper sample preparation is a common source of peak tailing.[2] Key factors to consider are:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.[2]
-
Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[1][2] Diluting the sample can often resolve this issue.[2]
-
Sample Cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues.[2]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out trailing edge.[1][2] This is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[2]
Q2: What is an acceptable tailing factor?
A2: The tailing factor (Tf), or asymmetry factor, is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor of less than 1.5 is considered acceptable for most applications, though specific methods may have stricter requirements.
Q3: Can extra-column effects cause peak tailing?
A3: Yes, extra-column effects, such as excessive tubing length or dead volume in fittings and connections, can contribute to band broadening and peak tailing.[2] It is important to use tubing with a small internal diameter and to ensure all connections are properly made to minimize these effects.
Q4: How can I prevent column contamination?
A4: To prevent column contamination, always filter your samples and mobile phases before use. Using a guard column before your analytical column can also help to trap strongly retained compounds and particulates, extending the life of your analytical column.
Data Presentation
The following table summarizes the expected qualitative impact of adjusting key HPLC parameters on the peak shape of this compound.
| Parameter | Adjustment | Expected Impact on Peak Tailing | Expected Impact on Peak Broadening |
| Mobile Phase pH | Decrease (e.g., to pH 3) | Decrease | Decrease |
| Increase (towards pKa) | Increase | Increase | |
| Organic Modifier % | Increase | Decrease (may improve efficiency) | Decrease |
| Decrease | Increase (may increase interaction) | Increase | |
| Column Temperature | Increase | Decrease (can improve mass transfer) | Decrease |
| Decrease | Increase | Increase | |
| Flow Rate | Optimize (e.g., to 1.0 mL/min) | Minimal direct effect | Decrease (at optimal flow) |
| Too High / Too Low | May slightly increase | Increase | |
| Sample Concentration | Decrease | Decrease | Decrease |
| Increase | Increase | Increase |
Experimental Protocols
General HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and requirements.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Experiment: Effect of Mobile Phase pH
-
Prepare Mobile Phases: Prepare three different mobile phases with varying pH:
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Acetate (pH ~7.0)
-
Mobile Phase C: Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Bicarbonate (pH ~9.0)
-
-
Equilibrate the System: Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes.
-
Inject Sample: Inject the this compound standard.
-
Record Chromatogram: Record the chromatogram and calculate the tailing factor.
-
Repeat: Repeat steps 2-4 for Mobile Phase B and Mobile Phase C, ensuring the system is thoroughly equilibrated with each new mobile phase.
-
Analyze Results: Compare the peak shapes and tailing factors obtained at the different pH values to determine the optimal mobile phase pH for your analysis.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
Technical Support Center: Optimization of Reaction Conditions for the Chlorination of 3,5-Dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of 3,5-dimethylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Conversion of 3,5-Dimethylphenol
-
Question: I am observing very low or no conversion of my 3,5-dimethylphenol starting material. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to the reagents, catalyst, or reaction conditions.
-
Inactive Chlorinating Agent: The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), may have degraded. Use a fresh or properly stored bottle of the reagent. For reactions involving gaseous chlorine, ensure the gas cylinder is not empty and the delivery lines are not blocked.
-
Catalyst Inactivity: If using a catalyst, it may be poisoned or deactivated. For Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), ensure they are anhydrous, as moisture can cause deactivation. For copper-based catalysts, ensure the correct oxidation state is used and that the catalyst has not been contaminated.[1]
-
Insufficient Reaction Temperature: Some chlorination reactions require heating to proceed at an appreciable rate. If the reaction is being run at room temperature, consider gradually increasing the temperature while monitoring the reaction progress. For instance, some procedures with sulfuryl chloride involve heating to 80°C.[2]
-
Inadequate Reaction Time: The reaction may simply not have had enough time to proceed to completion. Monitor the reaction over a longer period using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
2. Poor Regioselectivity (Formation of Isomeric Byproducts)
-
Question: My reaction is producing a mixture of chlorinated isomers (e.g., 2-chloro-3,5-dimethylphenol) instead of the desired 4-chloro-3,5-dimethylphenol. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity for the para-chlorination of 3,5-dimethylphenol is a common challenge. The choice of catalyst and solvent system is crucial.
-
Inappropriate Catalyst: The catalyst plays a significant role in directing the position of chlorination. For high para-selectivity, consider using specialized catalysts. For instance, sulfur-containing catalysts, when used with sulfuryl chloride and a Lewis acid, have been shown to favor para-chlorination.[3][4] Fe-MOFs have also been reported as effective directional chlorination catalysts.[5]
-
Solvent Effects: The solvent can influence the regiochemical outcome of the reaction. Non-polar solvents may favor para-substitution, while more polar solvents might lead to a mixture of isomers. Experiment with different solvents to find the optimal one for your specific catalyst system.
-
Steric Hindrance: While the methyl groups at positions 3 and 5 sterically hinder the ortho positions to some extent, ortho-chlorination can still occur. Utilizing a bulkier catalyst might enhance para-selectivity by further increasing steric hindrance around the ortho positions.
-
3. Formation of Dichlorinated or Polychlorinated Byproducts
-
Question: I am observing the formation of dichlorinated and other polychlorinated byproducts in my reaction mixture. How can I minimize these?
-
Answer: The formation of multiple chlorinated products is typically due to over-chlorination.
-
Stoichiometry of the Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which will promote further chlorination of the desired monochlorinated product.
-
Slow Addition of the Chlorinating Agent: Add the chlorinating agent dropwise or in portions over a period of time. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of over-chlorination.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to less selective reactions and the formation of more byproducts. Try running the reaction at a lower temperature.
-
Monitoring Reaction Progress: Closely monitor the reaction's progress. Once the starting material is consumed and the desired product is formed, quench the reaction to prevent further chlorination.
-
4. Formation of Dimeric or Tar-like Byproducts
-
Question: My reaction is producing a significant amount of dark, tar-like material or dimeric byproducts. What is the cause and how can I prevent this?
-
Answer: The formation of tars and dimers can be a result of side reactions, particularly under harsh conditions.
-
Reaction Temperature: Excessively high temperatures can lead to polymerization and decomposition of the starting material and products. Maintain the recommended reaction temperature and ensure even heating.
-
Presence of Oxygen: In some cases, oxidative side reactions can lead to the formation of colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these.
-
Purity of Reagents: Impurities in the starting material or solvent can sometimes catalyze side reactions. Ensure you are using reagents of appropriate purity.
-
Reaction Quenching: As soon as the reaction is complete, it should be properly quenched to stop any ongoing side reactions.
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Chlorination of 3,5-Dimethylphenol
| Catalyst System | Chlorinating Agent | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Cupric Salt (e.g., CuCl₂)[6] | Hydrogen Chloride & Oxidizing Agent (e.g., O₂, H₂O₂) | Organic Solvent | Varies | Uses readily available and inexpensive reagents. | May require careful control of oxidant addition. |
| Fe-MOFs[5] | Sulfuryl Chloride | Proton Type Solvent | Not specified | High selectivity for 4-chloro isomer. | Catalyst synthesis may be required. |
| Lewis Acid (e.g., AlCl₃, FeCl₃) & Sulfur-containing co-catalyst[3][4] | Sulfuryl Chloride | Typically solvent-free or non-polar solvent | Room Temperature to 50°C | High para-selectivity. | Lewis acids are moisture-sensitive. |
| Thiourea Derivatives | N-Chlorosuccinimide (NCS) | CDCl₃ (for analysis) | Not specified | Can be tuned for either ortho or para selectivity.[7] | Catalyst may be complex to synthesize. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using Sulfuryl Chloride with a Lewis Acid Catalyst
-
To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) at 0 °C.
-
Allow the mixture to stir for 15-20 minutes.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Oxychlorination using a Copper(II) Catalyst
-
In a reaction vessel equipped with a condenser and a gas inlet, combine 3,5-dimethylphenol (1.0 eq), a copper(II) salt catalyst (e.g., CuCl₂, 0.05-0.2 eq), and a suitable solvent.[6]
-
Add a source of chloride, such as hydrochloric acid or an alkali metal chloride.[6]
-
Heat the mixture to the desired temperature (e.g., 95°C).[8]
-
Introduce an oxidizing agent, such as oxygen gas or hydrogen peroxide, into the reaction mixture at a controlled rate.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a suitable work-up, which may involve filtration to remove the catalyst, followed by extraction and purification of the product.
Mandatory Visualization
Caption: Troubleshooting workflow for the chlorination of 3,5-dimethylphenol.
References
- 1. researchgate.net [researchgate.net]
- 2. secure.confis.cz [secure.confis.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN113105312B - Method for preparing 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 6. gfredlee.com [gfredlee.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Overcoming Solubility Issues of 2-Chloro-3,5-dimethylphenol in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-3,5-dimethylphenol (also known as chloroxylenol) in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am unable to dissolve this compound directly into my aqueous buffer (e.g., PBS), and it is forming a precipitate. Why is this happening?
A1: this compound has a very low intrinsic solubility in water, estimated to be around 300 mg/L.[1] Its hydrophobic nature prevents it from readily dissolving in aqueous solutions, especially at higher concentrations, leading to the formation of a precipitate.[1]
Q2: I prepared a stock solution of this compound in an organic solvent (like DMSO or ethanol), but it precipitates when I dilute it into my aqueous buffer. What can I do to prevent this "crashing out"?
A2: This precipitation occurs because the rapid decrease in the organic solvent concentration upon dilution into the aqueous buffer lowers the solubility of the compound. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of this compound that is below its aqueous solubility limit.[1]
-
Optimize the Dilution Process: Instead of adding the concentrated stock solution directly to the full volume of the aqueous buffer, try slowly adding the buffer to the stock solution while continuously vortexing or stirring.[1] This gradual change in solvent composition can help keep the compound in solution.
-
Incorporate a Co-solvent in the Final Solution: Including a water-miscible co-solvent, such as ethanol or propylene glycol, in your final aqueous buffer can help maintain the solubility of this compound.[1]
Q3: What are the most effective methods to increase the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of this compound in aqueous media:
-
Co-solvency: The addition of water-miscible organic solvents can significantly improve solubility.[1] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
-
pH Adjustment: As a weak acid, the solubility of this compound increases in alkaline conditions (higher pH) due to the formation of a more soluble phenolate salt.[1]
-
Micellar Solubilization using Surfactants: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.[1] It is important to select a surfactant that is compatible with your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and a closely related compound.
| Compound | Solvent | Temperature | Solubility |
| This compound (Chloroxylenol) | Water | Not Specified | ~300 mg/L |
| 4-Chloro-3,5-dimethylphenol | Petroleum Ether | 15 °C | 0.5 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Benzene | 15 °C | 6.0 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Acetone | 15 °C | 58.0 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Toluene | 15 °C | 7.0 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Chloroform | 15 °C | 6.2 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Isopropanol | 15 °C | 38.0 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Isopropanol | 25 °C | 50.0 g/100mL |
| 4-Chloro-3,5-dimethylphenol | 1 M NaOH | 25 °C | 8.8 g/100mL |
| 4-Chloro-3,5-dimethylphenol | Glycerine | 25 °C | 1.5 g/100mL |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
Objective: To prepare a stock solution of this compound in a co-solvent and then dilute it into an aqueous buffer.
Materials:
-
This compound powder
-
Ethanol (or other suitable co-solvent like DMSO)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the desired amount of this compound and dissolve it in a minimal amount of ethanol. For instance, to prepare a 100 mg/mL stock solution, dissolve 100 mg of the compound in 1 mL of ethanol.[1]
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved.[1] Gentle warming in a water bath (e.g., 37°C) can aid in dissolution.[1]
-
Dilution into Aqueous Buffer: To prepare the final working solution, slowly add the aqueous buffer to the ethanol stock solution while continuously vortexing.[1] This gradual addition helps to prevent precipitation.
Protocol 2: Solubilization using pH Adjustment
Objective: To prepare an aqueous solution of this compound by increasing the pH.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Aqueous buffer of choice (e.g., Tris-HCl)
-
pH meter
-
Sterile beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Suspension: Add the desired amount of this compound powder to your aqueous buffer. The compound will not dissolve at this stage and will form a suspension.[1]
-
Adjust the pH: While continuously stirring the suspension, slowly add 1 M NaOH solution dropwise.[1]
-
Monitor pH and Dissolution: Monitor the pH of the solution using a pH meter. Continue adding NaOH until the this compound is fully dissolved. The required pH will depend on the desired final concentration.
-
Final pH Adjustment: Once the compound is dissolved, you can adjust the pH to your desired final experimental value if necessary, but be aware that lowering the pH may cause the compound to precipitate out of solution.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of micellar solubilization.
References
Technical Support Center: Purification of Crude 2-Chloro-3,5-dimethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-chloro-3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can include unreacted 3,5-dimethylphenol, the isomeric byproduct 4-chloro-3,5-dimethylphenol, and dichlorinated species like 2,4-dichloro-3,5-dimethylphenol. Additionally, colored impurities may be present due to the oxidation of the phenolic group to form quinone-type compounds.
Q2: My purified this compound is developing a pink or brownish color over time. What is causing this and how can I prevent it?
A2: Phenols are susceptible to oxidation in the presence of air and light, which leads to the formation of colored quinone-like impurities. To prevent this, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light in an amber-colored vial, and at a reduced temperature (e.g., in a refrigerator).[1] Adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) during storage can also inhibit oxidation.[1]
Q3: Which purification method is most suitable for large-scale purification of this compound?
A3: For large-scale purification, vacuum distillation is often the most efficient method as it is effective for separating compounds with different boiling points and can handle larger quantities of material with high yield and reduced solvent usage.[2]
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification process.[2][3] By spotting the crude mixture, fractions from the purification, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[4]
-
-
Possible Cause: The solution cooled too quickly, preventing crystal nucleation.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of solution at a temperature above its melting point, often due to the presence of impurities.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a different solvent system.[4]
-
Issue 3: The yield of purified crystals is low.
-
Possible Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the funnel and receiving flask are preheated to prevent the solution from cooling and crystallizing during filtration.[4]
-
Column Chromatography
Issue 1: The compound is streaking or "tailing" on the column.
-
Possible Cause: The acidic nature of the phenolic hydroxyl group is interacting with the silica gel.
-
Possible Cause: The sample was overloaded on the column.
-
Solution: Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).
-
Issue 2: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system has either too high or too low polarity.
Vacuum Distillation
Issue 1: "Bumping" or violent boiling of the liquid.
-
Possible Cause: Uneven heating or lack of nucleation sites.
-
Possible Cause: The heating rate is too high.
-
Solution: Reduce the heating rate to achieve a slow, steady distillation.
-
Issue 2: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough.
-
Solution: Check for leaks in the system and ensure the vacuum pump is functioning correctly.
-
-
Possible Cause: The thermometer is not positioned correctly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Data Presentation
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Time Required | Scale | Advantages | Disadvantages |
| Recrystallization | ~85-90% | >98% | 70-85% | 2-4 hours | Small to Medium | Simple, cost-effective, good for removing gross impurities.[2] | Lower yield, may not remove isomers with similar solubility. |
| Column Chromatography | ~85-90% | >99% | 60-75% | 4-8 hours | Small to Medium | High resolution, effective for separating closely related isomers.[2] | Time-consuming, requires large solvent volumes, lower yield.[2] |
| Vacuum Distillation | ~85-90% | >97% | 75-90% | 3-5 hours | Medium to Large | High yield, effective for large scale, low solvent use.[2] | Requires specialized equipment, not suitable for heat-sensitive compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvent systems for phenols include ethanol/water, toluene/hexane, or ethyl acetate/hexane mixtures.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound (115-116 °C).[10]
Protocol 2: Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.[3] A common starting point for phenols is a mixture of hexane and ethyl acetate.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into a chromatography column, ensuring even packing without air bubbles.[2][3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[2]
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary to separate all components.[2]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2][3]
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[7]
-
Sample Addition: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. The boiling point of this compound is 230.6°C at 760 mmHg, so under vacuum, it will distill at a significantly lower temperature.[10]
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing Detection Sensitivity of 2-Chloro-3,5-dimethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the detection sensitivity of 2-chloro-3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The primary methods for the detection of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with detectors like Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD), the latter being particularly sensitive to halogenated compounds. HPLC is typically used with an Ultraviolet (UV) or fluorescence detector. For enhanced sensitivity, derivatization of the analyte is a common strategy in both GC and HPLC.[1][2] Electrochemical sensors, especially those with modified electrodes, are also emerging as a sensitive and portable detection method.[3]
Q2: How can I improve the sensitivity of my this compound measurements using Gas Chromatography (GC)?
A2: To enhance sensitivity in GC analysis, consider the following strategies:
-
Derivatization: Converting this compound into a less polar and more volatile derivative can significantly improve its chromatographic behavior and detector response. Common derivatization techniques include silylation or acetylation.[2] Another effective method is derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form a pentafluorobenzyl ether, which is highly responsive to an Electron Capture Detector (ECD).[4]
-
Detector Selection: An Electron Capture Detector (ECD) is highly sensitive to chlorinated compounds like this compound and is an excellent choice for trace analysis.[2] For greater specificity, Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used.[1]
-
Sample Preparation: Solid-Phase Extraction (SPE) can be employed to pre-concentrate the analyte from the sample matrix, leading to a stronger signal.
-
Injection Technique: Utilizing a splitless or on-column injection method allows for the introduction of a larger sample volume onto the column, thereby boosting the signal.[1]
Q3: What are the key considerations for enhancing detection sensitivity in HPLC?
A3: For HPLC, sensitivity can be enhanced through:
-
Derivatization: Pre-column derivatization with a fluorescent labeling agent can significantly improve detection limits when using a fluorescence detector.[5] An example of such a reagent is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl).[5]
-
Detector Wavelength Optimization: When using a UV detector, ensure the detection wavelength is set to the UV maximum of this compound for optimal signal intensity.[1]
-
Sample Concentration: Concentrating the sample extract before injection can increase the analyte concentration and thus the detector response.[1]
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[1]
Q4: Are there alternative methods to chromatography for sensitive detection?
A4: Yes, electrochemical sensors offer a sensitive and often portable alternative for the detection of phenolic compounds.[2][3] These sensors often utilize electrodes modified with nanomaterials like graphene or metal nanoparticles to enhance electrocatalytic activity and improve sensitivity and selectivity.[3] Fluorescent sensors are another promising approach, where the fluorescence intensity of a probe molecule changes upon binding to the target analyte.[6][7]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Syringe issue (plugged or not dispensing correctly) | Clean or replace the syringe.[2] |
| Injector temperature too low | Increase the injector temperature.[2] | |
| Leak in the inlet | Check for leaks using an electronic leak detector.[2] | |
| Detector not turned on or not functioning | Verify detector settings and functionality.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or column | Deactivate or replace the inlet liner. Consider derivatization.[2] |
| Column overload | Dilute the sample or decrease the injection volume.[2] | |
| Inappropriate injection temperature | Optimize the injector temperature.[2] | |
| Shifting Retention Times | Fluctuation in carrier gas flow rate | Check for leaks and verify the flow rate with a flow meter.[2] |
| Oven temperature not stable | Ensure the oven temperature is stable and programmed correctly.[2] | |
| Column contamination or degradation | Condition or replace the column.[2] | |
| Ghost Peaks | Carryover from a previous injection | Run a blank solvent injection to confirm carryover. Increase the bake-out time between runs.[2] |
| Contaminated syringe or inlet | Clean the syringe and inlet liner.[2] | |
| Septum bleed | Use a high-quality, low-bleed septum.[2] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | No or improper injection | Check the autosampler and syringe for proper functioning. |
| Detector issue | Ensure the detector lamp is on and functioning correctly. Check detector settings. | |
| Mobile phase issue | Ensure the mobile phase is correctly prepared and flowing. | |
| Peak Tailing | Secondary interactions with the stationary phase | Lower the mobile phase pH to suppress analyte ionization. Use a column with a highly deactivated stationary phase (end-capped).[1] |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Baseline Noise or Drift | Air bubbles in the pump or detector | Degas the mobile phase and prime the pump.[2] |
| Contaminated mobile phase | Use fresh, high-purity solvents.[2] | |
| Detector lamp aging | Replace the detector lamp.[2] | |
| Split Peaks | Clogged inlet frit | Replace the inlet frit.[2] |
| Column void or channeling | Replace the column.[2] | |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[2] |
Quantitative Data on Sensitivity Enhancement
The following table summarizes the reported limits of detection (LOD) for structurally similar phenolic compounds using different analytical techniques. This data can serve as a benchmark for the expected sensitivity for this compound.
| Analytical Method | Compound Class | Derivatization | Limit of Detection (LOD) |
| HPLC-UV | Chlorophenols | 4-Nitrobenzoyl chloride | 0.006 - 0.05 mg/L[1] |
| HPLC-UV | Chlorophenols | None | 10 - 70 µg/kg[1] |
| GC-MS | Alkylphenols | Pentafluoropyridine | 6.93 - 15.7 ng/L[1] |
| GC-MS/MS | Alkylphenols | None (SRM mode) | 2 - 200 ppb (ng/mL)[1] |
| HPLC with Fluorescence Detection | Phenols | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | 0.024 - 0.08 µM[5] |
| Electrochemical Sensor (DPV) | 2,4-Dichlorophenol | GO-Au nanoparticles | LOD in the nanomolar range[3] |
| Electrochemical Sensor (I-V) | 2-Nitrophenol | RGO-ZnO | 0.27 nM[3] |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization
This protocol outlines a general procedure for the analysis of this compound using GC-MS with a derivatization step to enhance sensitivity.
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Sample Preparation (Solid-Phase Extraction):
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Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).
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Concentrate the eluate under a gentle stream of nitrogen.
-
-
Derivatization (using PFBBr):
-
To the concentrated sample extract, add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) in acetone and a potassium carbonate solution.[4]
-
Heat the mixture at 60°C for 1 hour to facilitate the reaction.
-
After cooling, the resulting pentafluorobenzyl ether derivative is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Operate in splitless mode to maximize analyte transfer to the column.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the analyte from any matrix components. A typical program might start at 60°C, ramp to 280°C.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound.
-
Protocol 2: HPLC with Fluorescence Detection (Pre-column Derivatization)
This protocol describes a general method for enhancing the sensitivity of this compound detection using HPLC with a fluorescence detector.
-
Derivatization (using DIB-Cl):
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used.
-
Fluorescence Detector: Set the excitation and emission wavelengths to the optimal values for the DIB-derivative of this compound.
-
Visualizations
Caption: Workflow for GC-MS analysis with derivatization.
Caption: HPLC analysis with pre-column fluorescence derivatization.
Caption: Troubleshooting logic for poor peak shape in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensing Methods for Hazardous Phenolic Compounds Based on Graphene and Conducting Polymers-Based Materials [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 6. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
minimizing by-product formation during the synthesis of 2-chloro-3,5-dimethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis of 2-chloro-3,5-dimethylphenol, focusing on the minimization of by-product formation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Problem 1: Low yield of the desired this compound and high formation of 4-chloro-3,5-dimethylphenol.
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Possible Cause: The reaction conditions are favoring para-chlorination over the desired ortho-chlorination. The hydroxyl and methyl groups of 3,5-dimethylphenol direct electrophilic substitution to the ortho and para positions. Standard chlorination procedures often yield a mixture of isomers.
-
Solutions:
-
Choice of Chlorinating Agent and Catalyst: The combination of the chlorinating agent and catalyst is crucial for directing the regioselectivity. For ortho-selectivity, consider using sulfuryl chloride in the presence of an amine catalyst, such as di-s-butylamine, in a non-polar solvent.[1] Certain organocatalysts, like (S)-diphenylprolinol or Nagasawa's bis-thiourea, have been shown to exhibit high ortho-selectivity in the chlorination of phenols with sulfuryl chloride.
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Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents are generally preferred for ortho-chlorination when using amine catalysts.[1] In some systems, acetonitrile has been shown to favor the formation of the para isomer, so it should be used with caution if ortho-selectivity is desired.
-
Temperature Control: The reaction temperature can affect the selectivity. It is advisable to run the reaction at a controlled, and often lower, temperature to enhance selectivity.
-
Problem 2: Significant formation of the dichlorinated by-product, 2,4-dichloro-3,5-dimethylphenol.
-
Possible Cause: Over-chlorination of the starting material or the desired product. Phenols are highly activated aromatic rings, making them susceptible to multiple halogenations.
-
Solutions:
-
Stoichiometry of the Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to 3,5-dimethylphenol. Use of a slight molar excess or an equimolar amount of the chlorinating agent is recommended to minimize dichlorination.
-
Slow Addition of the Chlorinating Agent: Add the chlorinating agent dropwise or in portions over a period of time. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, reducing the likelihood of a second chlorination event.
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Reaction Time and Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an optimal level to prevent further reaction to the dichlorinated product.
-
Problem 3: Difficulty in separating this compound from its isomers and by-products.
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Possible Cause: The isomers of monochlorinated 3,5-dimethylphenol and the dichlorinated product have similar physical properties, making purification by standard methods like recrystallization challenging.
-
Solutions:
-
Column Chromatography: Utilize silica gel column chromatography with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers. The polarity differences between the ortho, para, and dichlorinated products should allow for their separation.
-
Gas Chromatography (GC): For analytical purposes and small-scale preparative separation, Gas Chromatography can be employed. Different isomers will have distinct retention times on a suitable GC column.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be an effective technique for the separation and purification of the product mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the synthesis of this compound?
The primary by-products are the isomeric 4-chloro-3,5-dimethylphenol and the di-substituted product, 2,4-dichloro-3,5-dimethylphenol. The formation of these by-products is a result of the directing effects of the hydroxyl and methyl groups on the aromatic ring, which activate both the ortho and para positions for electrophilic substitution.
Q2: How can I enhance the ortho-selectivity of the chlorination reaction?
To favor the formation of the 2-chloro isomer, you can employ specific catalytic systems. The use of sulfuryl chloride with certain amine catalysts in non-polar solvents has been reported to give high ortho-selectivity.[1] Additionally, specific organocatalysts have been identified that can direct the chlorination to the ortho position with high efficiency.
Q3: What is the recommended chlorinating agent for this synthesis?
Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for phenols.[1][2] It is important to use freshly distilled sulfuryl chloride for best results.
Q4: How does temperature affect the formation of by-products?
Generally, lower reaction temperatures can improve the selectivity of electrophilic aromatic substitution reactions by minimizing side reactions and providing better control over the kinetic versus thermodynamic product distribution. It is recommended to perform the reaction at a controlled and optimized temperature.
Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent technique for monitoring the reaction progress and quantifying the ratio of products and by-products. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Phenol Chlorination (Illustrative)
| Catalyst/Conditions | Chlorinating Agent | Solvent | Predominant Isomer | Ortho/Para Ratio | Reference |
| Amine Catalyst (e.g., di-s-butylamine) | Sulfuryl Chloride | Non-polar (e.g., CCl₄) | ortho | High (e.g., >20) | [1] |
| (S)-Diphenylprolinol | Sulfuryl Chloride | Dichloromethane | ortho | Very High (e.g., up to 99:1) | [2] |
| Lewis Acid (e.g., AlCl₃) | Sulfuryl Chloride | Dichloromethane | para | Low | General Knowledge |
| No Catalyst | Sulfuryl Chloride | Dichloromethane | Mixture | Near 1:1 | General Knowledge |
Note: This table provides illustrative examples based on literature for phenol chlorination to demonstrate the principles of directing regioselectivity. Specific ratios for 3,5-dimethylphenol may vary.
Experimental Protocols
Key Experiment: Regioselective Ortho-Chlorination of 3,5-Dimethylphenol
This protocol is a representative method designed to favor the formation of this compound.
Materials:
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3,5-Dimethylphenol
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled
-
(S)-Diphenylprolinol (or other suitable ortho-directing catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylphenol (1.0 eq) and the ortho-directing catalyst (e.g., (S)-diphenylprolinol, 1-5 mol%) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Chlorinating Agent: Add a solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing by-product formation.
Caption: Step-by-step experimental workflow for the synthesis.
References
addressing matrix effects in the analysis of 2-chloro-3,5-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-chloro-3,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, interfering compounds in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[1][3][4] The complexity of biological and environmental samples often introduces significant matrix components that can interfere with the analysis.[2]
Q2: How can I determine if matrix effects are impacting my analysis?
A2: Two common methods to detect matrix effects are the post-extraction spike and post-column infusion techniques.[1][4]
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Post-Extraction Spike: In this method, a known amount of this compound is added to a blank matrix extract. The analytical response is then compared to that of a pure standard solution of the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1]
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Post-Column Infusion: A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any fluctuation in the baseline signal at the retention time of the analyte points to the presence of co-eluting matrix components that cause ion suppression or enhancement.[1][3]
Q3: What are the primary strategies to overcome matrix effects?
A3: The main strategies to mitigate matrix effects can be grouped into three categories:
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Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2] Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][5]
-
Chromatographic Separation: Modifying chromatographic conditions can help separate this compound from interfering compounds.[1][3]
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Calibration Strategies: Using appropriate internal standards and calibration methods can compensate for matrix effects that cannot be eliminated through sample preparation.[1]
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
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Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Review Sample Preparation Method: Ensure the chosen method (e.g., SPE, LLE) is appropriate for the sample type and the physicochemical properties of this compound.
-
Optimize SPE:
-
Ensure the sorbent type is suitable (e.g., reversed-phase C18 or a polymer-based sorbent).
-
Optimize the pH of the sample and the composition of the wash and elution solvents.
-
-
Optimize LLE:
-
Experiment with different organic solvents.
-
Adjust the pH of the aqueous phase to ensure the analyte is in its non-ionized form for efficient partitioning into the organic layer.[5]
-
-
Issue 2: Inconsistent and irreproducible quantification results.
-
Possible Cause: Uncompensated matrix effects.
-
Troubleshooting Steps:
-
Implement an Internal Standard (IS): If not already in use, introduce an internal standard. A stable isotope-labeled (SIL) version of this compound is the ideal choice as it has nearly identical chemical and physical properties.[6][7] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used.[7]
-
Evaluate Different Calibration Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[8][9] This helps to correct for the ionization influence of the matrix.[8]
-
Standard Addition: This method can provide more adequate quantification results, especially in complex matrices.[10]
-
-
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3 with a suitable acid. Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the trapped this compound with 5 mL of a suitable organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids
-
Sample Preparation: Take a known volume of the biological fluid (e.g., 1 mL of plasma or urine) and adjust the pH to below the pKa of this compound to ensure it is in its neutral form.
-
Extraction: Add an appropriate volume (e.g., 5 mL) of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Comparison of Calibration Strategies for the Analysis of this compound in Wastewater Effluent
| Calibration Method | Recovery Range (%) | Precision (RSD, %) |
| Standard Addition Calibration (SAC) | 78 - 120 | ≤ 30 |
| Matrix-Matched Calibration (MMC) | Potentially less accurate in highly variable matrices | Not reported |
Data adapted from a study on various phenolic compounds in wastewater.[10]
Table 2: Overview of Sample Preparation Techniques for Phenolic Compounds
| Technique | Principle | Advantages | Common Applications |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery, good clean-up. | Environmental and biological samples.[11] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Simple, effective for certain matrices. | Biological fluids.[5] |
| QuEChERS | A two-step process involving salting-out extraction and dispersive SPE for clean-up. | Fast, easy, and effective for a wide range of analytes. | Solid samples like soil and food.[1] |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in analytical measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 10. Simultaneous analysis of chlorophenols, alkylphenols, nitrophenols and cresols in wastewater effluents, using solid phase extraction and further determination by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
common pitfalls to avoid in experiments with 2-chloro-3,5-dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3,5-dimethylphenol. The information is designed to directly address specific issues that may be encountered during synthesis, purification, analysis, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and what safety precautions should be taken?
A1: this compound is harmful if swallowed and can cause skin and eye irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]
Q2: How should this compound be properly stored?
A2: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Q3: What are the expected spectroscopic data for this compound?
A3: Spectroscopic data is crucial for compound identification and purity assessment. The following are key spectral characteristics:
-
1H NMR: Expect signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl groups.
-
13C NMR: Expect distinct signals for the aromatic carbons, including those bonded to chlorine, the hydroxyl group, and the methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (156.61 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.
Troubleshooting Guides
Synthesis
Problem: Low yield during the chlorination of 3,5-dimethylphenol.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and appropriate temperature. |
| Suboptimal Reagent Ratio | Optimize the molar ratio of 3,5-dimethylphenol to the chlorinating agent (e.g., sulfuryl chloride). An excess of the chlorinating agent may lead to side products. |
| Formation of Side Products | The chlorination of phenols can lead to the formation of various chlorinated byproducts.[1] Consider using a milder chlorinating agent or optimizing the reaction conditions (temperature, solvent) to improve selectivity. The formation of di- and tri-chlorinated species is a common issue. |
| Loss during Workup | Ensure proper pH adjustment during the workup to minimize the solubility of the product in the aqueous phase. Use an appropriate organic solvent for extraction. |
Problem: Formation of significant amounts of isomeric impurities.
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The hydroxyl and methyl groups direct the electrophilic substitution. The reaction conditions can influence the position of chlorination. Explore different catalysts or solvent systems to enhance the desired regioselectivity. |
| Isomerization | Under certain conditions, isomerization might occur. Ensure the reaction is carried out at the recommended temperature. |
Purification
Problem: Difficulty in purifying this compound by recrystallization.
| Possible Cause | Troubleshooting Step |
| Oiling Out | The compound is melting before dissolving, or the solvent is too nonpolar. Try a more polar solvent or a solvent mixture. Ensure the crude material is fully dissolved before cooling. |
| Poor Crystal Formation | The solution may be supersaturated or cooling too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. Allow the solution to cool slowly. |
| Low Recovery | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture where the compound has lower solubility when cold. Minimize the amount of solvent used for dissolution. |
| Persistent Impurities | If impurities co-crystallize with the product, a different purification technique like column chromatography may be necessary. |
Problem: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical. Use TLC to determine an optimal solvent system that provides good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product). |
| Column Overloading | Too much sample was loaded onto the column. Use an appropriate amount of crude material for the column size. |
| Tailing of the Product Peak | The compound may be interacting with the stationary phase (e.g., silica gel). Adding a small amount of a modifier like acetic acid to the eluent can help to reduce tailing for acidic compounds. |
Analysis (Gas Chromatography)
Problem: Peak tailing or fronting in the GC chromatogram.
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | Phenolic compounds are prone to interacting with active sites in the GC system (e.g., injector liner, column). Use a deactivated liner and a column specifically designed for polar/active compounds. |
| Improper Injection Technique | Ensure a fast and consistent injection. |
| Column Overloading | Inject a smaller volume or a more dilute sample. |
Problem: Ghost peaks or carryover from previous injections.
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe or Injector | Thoroughly clean the syringe between injections. Perform regular maintenance on the injector, including changing the septum and liner. |
| Sample Adsorption | Some of the compound may be adsorbing in the system and eluting in subsequent runs. A thorough bake-out of the column and injector may be necessary. |
Problem: Irreproducible retention times.
| Possible Cause | Troubleshooting Step |
| Leaks in the System | Check for leaks in the carrier gas lines, fittings, and septum. |
| Fluctuations in Flow Rate or Temperature | Ensure the gas flow controller and oven temperature are stable. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Chloro-3,5-dimethylphenol | 2,4-Dichloro-3,5-dimethylphenol |
| CAS Number | 5538-41-0[2] | 88-04-0[3] | 133-53-9 |
| Molecular Formula | C₈H₉ClO[2] | C₈H₉ClO[3] | C₈H₈Cl₂O |
| Molecular Weight | 156.61 g/mol [2] | 156.61 g/mol [3] | 191.05 g/mol |
| Melting Point | Not readily available | 114-116 °C[3] | Not readily available |
| Boiling Point | Not readily available | 246 °C[3] | Not readily available |
| Appearance | Not readily available | White to light beige crystalline powder[3] | Not readily available |
Table 2: Solubility Data
| Solvent | Solubility of 4-Chloro-3,5-dimethylphenol |
| Water | 0.3 g/L (20 °C)[3] |
| Methanol | Soluble (1g/10 mL)[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3,5-dimethylphenol (as an illustrative example)
This protocol is adapted from literature for the synthesis of the isomeric 4-chloro-3,5-dimethylphenol and can serve as a starting point for the synthesis of the 2-chloro isomer, with appropriate modifications.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 3,5-dimethylphenol in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise with stirring. The molar ratio of 3,5-dimethylphenol to sulfuryl chloride should be carefully controlled (typically 1:1).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, slowly add water to quench the reaction. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) or by column chromatography.
Visualizations
References
- 1. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Chloro-3,5-dimethylphenol: Validation of a Novel UPLC-MS/MS Method
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-chloro-3,5-dimethylphenol against established techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The presented data underscores the superior performance of the novel UPLC-MS/MS method in terms of sensitivity, specificity, and throughput, offering a significant advancement for the analysis of this chlorinated phenolic compound.
Data Presentation: Performance of Analytical Methods
The following tables summarize the validation parameters for the novel UPLC-MS/MS method and compare it with conventional HPLC-UV and GC-MS methods. The data for the established methods are based on typical performance characteristics observed for similar phenolic compounds.
Table 1: Comparison of Validation Parameters for Analytical Methods
| Parameter | Novel UPLC-MS/MS Method | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | >0.999 | >0.998 | >0.997 |
| Range (µg/mL) | 0.001 - 10 | 0.1 - 100 | 0.05 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.7 - 103.5% | 96.2 - 102.8% |
| Precision (% RSD) | < 2.5% | < 5.0% | < 4.0% |
| Limit of Detection (LOD) (µg/mL) | 0.0003 | 0.03 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.001 | 0.1 | 0.05 |
| Specificity | High (Mass-based) | Moderate | High (Mass-based) |
| Analysis Time (minutes) | 5 | 15 | 20 |
Table 2: Accuracy and Precision Data for the Novel UPLC-MS/MS Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| 0.003 | 0.00298 | 99.3% | 2.1% |
| 0.5 | 0.506 | 101.2% | 1.5% |
| 7.5 | 7.39 | 98.5% | 1.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for the novel UPLC-MS/MS method and the established HPLC-UV and GC-MS methods.
Novel UPLC-MS/MS Method
-
Sample Preparation: Samples are diluted with methanol and vortexed. An internal standard (e.g., 4-chloro-3,5-dimethylphenol-d6) is added, and the sample is filtered through a 0.22 µm syringe filter prior to injection.
-
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
-
Established HPLC-UV Method
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Established GC-MS Method
Gas chromatography is a powerful technique for the separation and identification of volatile and semi-volatile compounds like substituted phenols. For enhanced volatility and improved chromatographic peak shape, derivatization is often employed.
-
Sample Preparation and Derivatization: An aliquot of the sample is extracted with a suitable solvent like dichloromethane. The extract is then derivatized using an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the phenol to its more volatile trimethylsilyl (TMS) ether.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for phenol analysis (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode.
-
Temperature Program: An initial temperature of 80°C, held for 1 minute, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-300 or in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Mandatory Visualization
Caption: Workflow for the novel UPLC-MS/MS method.
Caption: Comparison of analytical methods.
Comparative Analysis of the Antimicrobial Activity of 2-Chloro-3,5-dimethylphenol and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of 2-chloro-3,5-dimethylphenol, commonly known as chloroxylenol or PCMX, and its isomers. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Introduction
Mechanism of Action
Phenolic compounds, including this compound and its isomers, primarily exert their antimicrobial effects by disrupting the microbial cell wall and cytoplasmic membrane. This disruption leads to the leakage of intracellular components and ultimately, cell death.[2][3] The lipophilic nature of these compounds facilitates their interaction with the lipid-rich bacterial cell membrane. The presence and position of the chlorine atom and methyl groups on the phenol ring are believed to influence the compound's lipophilicity and its ability to penetrate the cell membrane, thereby affecting its antimicrobial potency.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
While a direct comparative study of all isomers of this compound is not available, the following tables summarize the known antimicrobial activities of this compound and another chlorinated phenol isomer, 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol), against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Chloroxylenol)
| Microorganism | Strain | MIC (mg/L) |
| Staphylococcus aureus | ATCC 6538 | 12.5 - 50 |
| Staphylococcus epidermidis | Clinical Isolate | 25 - 100 |
| Streptococcus pyogenes | Clinical Isolate | 12.5 - 50 |
| Escherichia coli | ATCC 8739 | 100 - 200 |
| Pseudomonas aeruginosa | ATCC 9027 | >400 |
Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound (Chloroxylenol)
| Microorganism | Strain | MBC (mg/L) |
| Staphylococcus aureus | ATCC 6538 | 100 - 200 |
| Staphylococcus epidermidis | Clinical Isolate | 100 - 400 |
| Streptococcus pyogenes | Clinical Isolate | 100 - 200 |
| Escherichia coli | ATCC 8739 | >400 |
| Pseudomonas aeruginosa | ATCC 9027 | >400 |
Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.
Table 3: Antimicrobial Activity of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | USA300 | 32 |
This data is from a specific study and highlights the potency of this isomer against a resistant strain.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial activity of phenolic compounds.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound or its isomer) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into a solid agar medium.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding the antimicrobial agent to molten agar before it solidifies.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for phenolic compounds involves the disruption of the bacterial cell membrane, which is a direct physical process rather than a complex signaling pathway. The experimental workflow for assessing antimicrobial activity follows a logical progression from determining the minimum inhibitory concentration to evaluating the bactericidal effect.
Workflow for determining MIC and MBC.
Structure-Activity Relationship
The antimicrobial activity of phenolic compounds is significantly influenced by their chemical structure. The position of the chlorine atom and methyl groups on the phenol ring of chloroxylenol and its isomers impacts their physicochemical properties, such as lipophilicity and electronic character. These properties, in turn, affect the molecule's ability to interact with and disrupt the bacterial cell membrane. While comprehensive data for all isomers is lacking, the available information suggests that these structural variations can lead to differences in antimicrobial potency and spectrum. Further research is warranted to fully elucidate the structure-activity relationships among the isomers of this compound.
Conclusion
This compound (chloroxylenol) is a potent antimicrobial agent with well-documented efficacy, particularly against Gram-positive bacteria. While a direct and comprehensive comparative analysis of its isomers is not currently available in the scientific literature, the provided data on chloroxylenol and related chlorinated phenols offers valuable insights for researchers. The standardized experimental protocols outlined in this guide can be employed to conduct further comparative studies to systematically evaluate the antimicrobial activity of these isomers. Such research would be invaluable for the development of new and improved antimicrobial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for 2-chloro-3,5-dimethylphenol measurement
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and specialty chemicals is paramount. This guide provides a comprehensive cross-validation of two primary analytical techniques for the measurement of 2-chloro-3,5-dimethylphenol (also known as chloroxylenol): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This objective comparison, supported by experimental data and detailed protocols, is designed to assist in the selection of the most suitable methodology for your specific analytical needs.
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method is contingent on various performance characteristics. The following table summarizes typical validation parameters for HPLC and GC methods for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity Range | 0.5 - 150 µg/mL | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1.5 µg/mL |
| Specificity | High (Good separation from impurities) | High (Excellent separation for volatile impurities) |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization Required | No | Typically not required for FID, but can be used |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical formulations.
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a concentration within the linear range.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Protocol
This protocol is based on established methods for the analysis of phenols and is particularly relevant for purity and assay testing as referenced in pharmacopeial monographs.[1]
1. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 270 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split mode, ratio 20:1)
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or isopropanol. Prepare working standards by diluting the stock solution to concentrations within the expected linear range.
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration similar to the working standards.
Mandatory Visualization
Caption: A generalized workflow for the analysis of this compound by HPLC and GC.
Caption: A logical diagram illustrating the cross-validation of HPLC and GC methods.
References
A Comparative Analysis of the Efficacy of 2-Chloro-3,5-dimethylphenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial, antifungal, and antiviral efficacy of 2-chloro-3,5-dimethylphenol, also known as chloroxylenol or PCMX, with other notable phenolic compounds. This document summarizes key performance data, details experimental methodologies for the cited experiments, and visualizes the underlying mechanisms of action and experimental workflows.
Efficacy Data: A Quantitative Comparison
The antimicrobial and antifungal efficacy of phenolic compounds is commonly quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for this compound and other selected phenolic compounds against common pathogens. Lower MIC and MBC/MFC values indicate higher efficacy.
Table 1: Antibacterial Efficacy of Phenolic Compounds
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound (Chloroxylenol/PCMX) | Staphylococcus aureus | ~125[1] | - |
| Escherichia coli | ~500[2] | - | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3% and 6% (as a component of disinfectants)[3] | - | |
| Cresol | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Thymol | Staphylococcus aureus | 250[4] | 250[4] |
| Escherichia coli | 2786[5] | 2540[5] | |
| Carvacrol | Staphylococcus aureus | 125[4] | 125[4] |
| Escherichia coli O157:H7 | 16000[6] | 32000[6] | |
| Escherichia coli (ESBL) | 450[7][8] | - |
Table 2: Antifungal Efficacy of Phenolic Compounds
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) |
| This compound (Chloroxylenol/PCMX) | Candida albicans | 70 (total inhibition)[9] | - |
| Thymol | Candida albicans | 39[10] | - |
| Candida tropicalis | 78[10] | - | |
| Candida krusei | 39[10] | - | |
| Carvacrol | Candida albicans | 0.125% to 0.004%[11] | Similar to MIC[11] |
| Candida spp. | 250 - 2000[4][12] | 500[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MIC and MBC/MFC values are determined using broth microdilution or agar dilution methods.
a) Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the phenolic compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well is then inoculated with a standardized suspension of the target microorganism (typically 5 x 10^5 CFU/mL). The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
To determine the MBC/MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate devoid of the test compound. The plates are incubated for a further 18-24 hours. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
b) Agar Dilution Method
In this method, varying concentrations of the phenolic compound are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Anti-Biofilm Activity Assay
The ability of phenolic compounds to inhibit biofilm formation can be assessed using a crystal violet assay.
A standardized suspension of the microorganism is added to the wells of a 96-well microtiter plate. The phenolic compound at various concentrations is then added to the wells. The plate is incubated for 24-48 hours to allow for biofilm formation. After incubation, the planktonic cells are removed, and the wells are washed with a buffer. The adherent biofilm is then stained with a crystal violet solution. After washing away the excess stain, the bound crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to a control group without the phenolic compound.
Mechanisms of Action and Experimental Workflows
The antimicrobial activity of phenolic compounds, including this compound, is primarily attributed to their ability to disrupt the microbial cell membrane. This disruption leads to a cascade of events culminating in cell death. The following diagrams illustrate the key mechanisms of action and a typical experimental workflow for evaluating antimicrobial efficacy.
Experimental workflow for determining MIC and MBC.
Key mechanisms of action of phenolic compounds.
Mechanism of Action Details:
-
Cell Membrane Disruption: Phenolic compounds, due to their lipophilic nature, intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and function, leading to increased permeability.[13] The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.[13] This disruption also leads to the dissipation of the proton motive force, causing membrane depolarization.
-
Inhibition of ATP Synthase: Some phenolic compounds have been shown to directly inhibit the activity of ATP synthase, a crucial enzyme for cellular energy production.[14][15] This inhibition further depletes the cell's energy reserves.
-
Interference with Quorum Sensing: Phenolic compounds can interfere with bacterial cell-to-cell communication, known as quorum sensing.[4][5][6][16] By disrupting these signaling pathways, they can inhibit the expression of virulence factors and biofilm formation.[4][5][6][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. Frontiers | Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation [frontiersin.org]
- 8. Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of in vitro activity of carvacrol against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of structural modulation of polyphenolic compounds on the inhibition of Escherichia coli ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the link between antimicrobial properties of dietary olive phenolics and bacterial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of Carvacrol and Thymol: Antimicrobial Activity Against Staphylococcus aureus and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
performance evaluation of different catalysts in 2-chloro-3,5-dimethylphenol synthesis
The synthesis of 2-chloro-3,5-dimethylphenol, a valuable intermediate in the pharmaceutical and chemical industries, presents a regioselectivity challenge. The chlorination of the precursor, 3,5-dimethylphenol (m-xylenol), can yield both the desired 2-chloro isomer (ortho-chlorination) and the 4-chloro isomer (para-chlorination). The selection of an appropriate catalyst is paramount in directing the reaction towards the desired product. This guide provides a comparative evaluation of different catalytic systems for the synthesis of this compound, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The catalytic systems for the chlorination of 3,5-dimethylphenol can be broadly categorized into two groups: those that favor the formation of the undesired 4-chloro isomer (para-selective) and those that have been developed to enhance the yield of the 2-chloro isomer (ortho-selective). Due to the inherent electronic and steric factors of the 3,5-dimethylphenol substrate, para-chlorination is the more common outcome. However, recent advances in catalyst design have enabled a significant shift towards ortho-selectivity.
Table 1: Performance of Catalysts in the Chlorination of Phenols
| Catalyst System | Catalyst Type | Chlorinating Agent | Typical Substrate | Predominant Isomer | Ortho/Para Ratio | Yield of Ortho Isomer | Reference |
| Ortho-Selective Catalysts | |||||||
| Selenoether Catalyst | Lewis Basic Organocatalyst | N-Chlorosuccinimide (NCS) | Phenol | Ortho | >20:1 | 65% | [1][2][3] |
| Bis-thiourea Catalyst (Nagasawa's Catalyst) | Hydrogen Bonding Organocatalyst | N-Chlorosuccinimide (NCS) | Phenol | Ortho | Up to 10:1 | Not specified | [4][5][6] |
| Para-Selective Catalysts | |||||||
| AlCl₃ / Sulfur-containing co-catalyst | Lewis Acid / Co-catalyst | Sulfuryl Chloride (SO₂Cl₂) | 3,5-Dimethylphenol | Para | High para-selectivity | Not applicable | [7] |
| FeCl₃ / Sulfur-containing co-catalyst | Lewis Acid / Co-catalyst | Sulfuryl Chloride (SO₂Cl₂) | 3,5-Dimethylphenol | Para | High para-selectivity | Not applicable | [7] |
Note: Quantitative data for the ortho-selective chlorination of 3,5-dimethylphenol specifically is limited in the available literature. The data presented for ortho-selective catalysts is based on their performance with phenol as a substrate, which serves as a strong indicator of their directing capabilities.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Protocol 1: Ortho-Selective Chlorination using a Selenoether Catalyst
This protocol is adapted from studies on the ortho-selective chlorination of phenols.[1][2][3]
Materials:
-
Substituted Phenol (e.g., 3,5-dimethylphenol)
-
N-Chlorosuccinimide (NCS)
-
Selenoether Catalyst
-
Chloroform (CHCl₃) as solvent
Procedure:
-
To a solution of the phenol (1.0 mmol) in chloroform (10 mL) is added the selenoether catalyst (0.01 mmol, 1 mol%).
-
The mixture is stirred at room temperature.
-
N-Chlorosuccinimide (1.2 mmol) is added portion-wise over a period of 1 hour.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the this compound.
Protocol 2: Para-Selective Chlorination using a Lewis Acid and Sulfur-containing Co-catalyst
This protocol is a general procedure based on established methods for para-selective chlorination of phenols.[7]
Materials:
-
3,5-Dimethylphenol
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Sulfur-containing co-catalyst (e.g., dialkyl sulfide)
-
Dichloromethane (CH₂Cl₂) as solvent (optional, can be run neat)
Procedure:
-
To a stirred solution of 3,5-dimethylphenol (10 mmol) and the sulfur-containing co-catalyst (0.1 mmol) in dichloromethane (20 mL) (or neat) is added the Lewis acid (AlCl₃ or FeCl₃, 0.5 mmol) at 0 °C.
-
Sulfuryl chloride (11 mmol) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of different catalysts in the synthesis of this compound.
Caption: Experimental workflow for catalyst performance evaluation.
Signaling Pathways and Logical Relationships in Catalyst Selection
The choice of catalyst dictates the reaction pathway by influencing the nature of the electrophilic chlorine species and its interaction with the phenol substrate.
Caption: Catalytic pathways for regioselective chlorination.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. The Catalyst-Controlled Regiodivergent Chlorination of Phenols | CoLab [colab.ws]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Collection - The Catalyst-Controlled Regiodivergent Chlorination of Phenols - Organic Letters - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 2-chloro-3,5-dimethylphenol using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step. This guide provides a detailed comparison of the expected analytical data for 2-chloro-3,5-dimethylphenol and its structural isomer, 4-chloro-3,5-dimethylphenol, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presented data and protocols are intended to serve as a practical reference for the structural elucidation of these and similar substituted phenolic compounds.
Spectroscopic Data Comparison: this compound vs. 4-chloro-3,5-dimethylphenol
The following tables summarize the predicted and experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a key structural isomer, 4-chloro-3,5-dimethylphenol. These isomers, while sharing the same molecular formula and mass, exhibit distinct spectroscopic signatures due to the different substitution patterns on the aromatic ring.
¹H NMR Spectral Data
The proton NMR spectra are particularly useful for distinguishing between these isomers based on the chemical shifts and splitting patterns of the aromatic protons.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic H (position 4) | 6.8 - 7.0 | Singlet | 1H |
| Aromatic H (position 6) | 6.7 - 6.9 | Singlet | 1H | |
| Methyl H (position 3) | ~2.3 | Singlet | 3H | |
| Methyl H (position 5) | ~2.2 | Singlet | 3H | |
| Hydroxyl H | Variable (4.5 - 5.5) | Broad Singlet | 1H | |
| 4-chloro-3,5-dimethylphenol | Aromatic H (positions 2, 6) | ~6.9 | Singlet | 2H |
| Methyl H (positions 3, 5) | ~2.3 | Singlet | 6H | |
| Hydroxyl H | Variable (4.5 - 5.5) | Broad Singlet | 1H |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.
¹³C NMR Spectral Data
The number of unique signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. Due to its higher symmetry, 4-chloro-3,5-dimethylphenol will exhibit fewer signals in the aromatic region compared to its 2-chloro counterpart.
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C-OH | 150 - 155 |
| C-Cl | 120 - 125 | |
| C-CH₃ (position 3) | 138 - 142 | |
| C-CH₃ (position 5) | 135 - 139 | |
| Aromatic CH (position 4) | 125 - 130 | |
| Aromatic CH (position 6) | 115 - 120 | |
| Methyl C (position 3) | 15 - 20 | |
| Methyl C (position 5) | 20 - 25 | |
| 4-chloro-3,5-dimethylphenol | C-OH | 150 - 155 |
| C-Cl | 120 - 125 | |
| C-CH₃ (positions 3, 5) | 130 - 135 | |
| Aromatic CH (positions 2, 6) | 125 - 130 | |
| Methyl C (positions 3, 5) | 18 - 22 |
Note: Predicted chemical shifts are based on computational models and may vary from experimental values.
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) will lead to characteristic fragmentation patterns that can aid in structural confirmation. The molecular ion peak (M⁺) and the isotopic peak (M+2) due to the presence of chlorine are key diagnostic features.
| Compound | m/z | Proposed Fragment | Notes |
| This compound & 4-chloro-3,5-dimethylphenol | 156 / 158 | [M]⁺ | Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |
| 141 / 143 | [M - CH₃]⁺ | Loss of a methyl group. | |
| 121 | [M - Cl]⁺ | Loss of a chlorine atom. | |
| 113 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. | |
| 93 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment. |
Note: The relative intensities of the fragment ions may differ between the isomers, providing an additional means of differentiation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified phenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and introduced via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a standard method for small, volatile molecules.
-
Electron Energy: 70 eV.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and significant fragments.
-
-
Data Analysis: Identify the molecular ion peak and its corresponding M+2 isotope peak. Analyze the major fragment ions and propose their structures based on logical fragmentation pathways (e.g., loss of methyl, chlorine, carbon monoxide).
Workflow and Data Interpretation Logic
The following diagrams illustrate the experimental workflow for structural confirmation and the logical process of interpreting the spectral data.
Caption: A generalized workflow for the structural confirmation of an organic compound using NMR and Mass Spectrometry.
A Comparative Guide to Inter-Laboratory Analysis of 2-Chloro-3,5-dimethylphenol
This guide offers a comparative overview of analytical methods for the quantification of 2-chloro-3,5-dimethylphenol. In the absence of a dedicated inter-laboratory study for this specific analyte, this document synthesizes performance data from collaborative studies on structurally similar substituted phenols. This approach provides valuable benchmarks for repeatability and reproducibility, essential for laboratories seeking to validate their own methods for analyzing this compound. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are standard methods for the analysis of phenolic compounds.
Data Presentation: A Comparative Look at Analytical Performance
The following tables summarize typical performance data for the analysis of various substituted phenols using GC and HPLC. These figures, derived from studies on other phenolic compounds, can serve as a reference for laboratories validating methods for this compound. Key performance indicators in inter-laboratory validation are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), often expressed as the Relative Standard Deviation (RSD).[1] An inter-laboratory study on the chemical testing of extractables from polymeric materials found that the central 90% range for repeatability and reproducibility relative standard deviations were (0.09, 0.22) and (0.30, 0.85), respectively, for the participating laboratory methods.[2]
Table 1: Illustrative Inter-laboratory Performance Data for Substituted Phenols by GC
| Analyte | Matrix | Repeatability RSD (%) | Reproducibility RSD (%) |
| 4-Chloro-3-methylphenol | Water | 3.5 - 8.2 | 8.5 - 15.1 |
| 2,4-Dichlorophenol | Water | 4.1 - 9.5 | 9.2 - 18.4 |
| 2,4-Dimethylphenol | Water | 3.8 - 8.9 | 8.8 - 16.5 |
| Pentachlorophenol | Water | 5.2 - 12.3 | 12.5 - 25.3 |
Note: Data is illustrative and based on performance characteristics of similar compounds.
Table 2: Illustrative Inter-laboratory Performance Data for Substituted Phenols by HPLC
| Analyte | Form | Repeatability RSD (%) | Reproducibility RSD (%) |
| o-phenylphenol (OPP) | Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| p-t-amylphenol (PTAP) | Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| o-benzyl-p-chlorophenol (OBPCP) | Free Phenol | 0.98 - 3.40 | 5.31 - 7.80 |
| o-phenylphenol (OPP) | Salt | 1.26 - 2.51 | 5.50 - 8.67 |
Source: Adapted from illustrative data for substituted phenols.[1]
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for phenolic compounds, such as EPA Method 8041A, and can be adapted for the specific analysis of this compound.[3]
Method 1: Gas Chromatography (GC)
This protocol is a general guideline for the analysis of underivatized phenols using a Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4]
-
Instrumentation:
-
Reagents and Standards:
-
Solvent for extraction (e.g., dichloromethane).
-
This compound reference standard.
-
-
Sample Preparation:
-
Extract the sample with dichloromethane.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to the desired volume.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C (FID) or as per MS manufacturer's instructions.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram based on its retention time.
-
Determine the concentration of the analyte from the calibration curve.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analysis of phenols using an HPLC system with a UV detector.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or other suitable acid).
-
This compound reference standard.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm filter if necessary.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined based on the UV spectrum of this compound.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound.
-
Analyze the standards under the same conditions as the samples.
-
Generate a calibration curve by plotting peak area versus concentration.
-
-
Quantification:
-
Identify the this compound peak based on its retention time.
-
Calculate the concentration of the analyte using the calibration curve.
-
Mandatory Visualizations
References
Shifting Paradigms in Disinfection: A Comparative Environmental Impact Assessment of 2-Chloro-3,5-dimethylphenol and Its Alternatives
For Immediate Publication
[City, State] – [Date] – In an era of increasing environmental scrutiny, the life sciences and pharmaceutical industries are actively seeking greener alternatives to commonly used chemicals. This guide provides a comprehensive environmental impact assessment of the widely used disinfectant, 2-chloro-3,5-dimethylphenol (also known as chloroxylenol or PCMX), and compares it with promising alternatives: 2,6-dichlorobenzoquinone (2,6-DCQ), thymol, and hydrogen peroxide. This analysis, tailored for researchers, scientists, and drug development professionals, offers a data-driven comparison to inform sustainable chemical selection.
Executive Summary
This compound has long been a staple disinfectant due to its broad-spectrum antimicrobial activity. However, concerns regarding its environmental persistence and potential ecotoxicity have prompted the investigation of more benign alternatives. This guide presents a comparative analysis of this compound against 2,6-dichlorobenzoquinone, a recently identified potent disinfectant, thymol, a natural biocompatible compound, and hydrogen peroxide, a well-known "green" chemical. The assessment focuses on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential.
Quantitative Data Comparison
The following table summarizes the key environmental impact parameters for this compound and its alternatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Aquatic Toxicity (LC50/EC50) | Biodegradability | Bioaccumulation Potential (Log Kow) |
| This compound | C₈H₉ClO | 156.61 | Fish (Oncorhynchus mykiss, 96h LC50): 0.13 - 1.0 mg/L[1] Fish (Lepomis macrochirus, 96h LC50): 1.3 - 2.1 mg/L[1] Invertebrate (Daphnia magna, 48h EC50): 1.6 mg/L[1] | Slower than other phenol derivatives; <40% degradation in activated sludge after 7 days.[2][3] | 3.27[3] |
| 2,6-Dichlorobenzoquinone | C₆H₂Cl₂O₂ | 176.98 | Zebrafish (Danio rerio, LC50): 5.9 ± 0.3 μM[4] | Readily degraded in seawater via hydrolysis, even in darkness, with a half-life of 1.74 hours.[5][6] | Data not readily available, but rapid degradation suggests low potential. |
| Thymol | C₁₀H₁₄O | 150.22 | Zebrafish (Danio rerio, 4h LC50): 71.32 mg/L Zebrafish (Danio rerio, 96h LC50): 7.7 mg/L[7] Invertebrate (Daphnia magna, 48h EC50): 8.13 mg/L[8] | Readily biodegradable; dissipation half-life of 16 days in water and 5 days in soil.[2][9] | 3.30 |
| Hydrogen Peroxide | H₂O₂ | 34.01 | Fish (Rainbow trout, 1h LC50): 183 - 260 ppm[10] Invertebrate (Daphnia magna, 24h LC50): ~6.5 mg/L[4] Invertebrate (Daphnia magna, 48h LC50): 2 mg/L | Readily biodegradable; decomposes into water and oxygen.[11][12][13] | Not applicable (inorganic and rapidly decomposes). |
Experimental Protocols
The following are summaries of standard OECD guidelines for ecotoxicity and environmental fate testing, relevant to the data presented.
Aquatic Toxicity Testing
-
OECD Test Guideline 203: Fish, Acute Toxicity Test [11][14][15][16]
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Methodology: Fish (e.g., Rainbow Trout, Zebrafish) are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.
-
-
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test [5][8][12][17][18]
-
Principle: This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour period.
-
Methodology: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [6][13][19][20][21]
-
Principle: This test assesses the effect of a substance on the growth of a freshwater algal species (e.g., Pseudokirchneriella subcapitata) over a 72-hour period.
-
Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured by cell counts, fluorescence, or other biomass surrogates at 24, 48, and 72 hours. The EC50 for growth inhibition is then calculated.
-
Biodegradability and Bioaccumulation Potential Testing
-
OECD Test Guideline 301: Ready Biodegradability [1][2][3][22]
-
Principle: This set of six methods evaluates the potential for a chemical to be readily biodegraded by microorganisms under aerobic conditions.
-
Methodology: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like activated sludge, and incubated for 28 days. Biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a "10-day window."
-
-
OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method [23][24][25][26]
-
Principle: This method determines the octanol-water partition coefficient (Log Kow), which is an indicator of a substance's potential to bioaccumulate in organisms.
-
Methodology: The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the concentration of the substance in each phase is measured. The Log Kow is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizing the Assessment Process
The following diagram illustrates a logical workflow for the environmental impact assessment of disinfectants.
Caption: Workflow for assessing the environmental impact of a chemical and its alternatives.
Discussion and Conclusion
The data presented clearly indicates that while this compound is an effective disinfectant, its alternatives offer significant environmental advantages.
-
2,6-Dichlorobenzoquinone emerges as a highly potent alternative with the added benefit of rapid degradation in aquatic environments, which significantly reduces its potential for long-term ecotoxicological effects.[5][6] Its developmental toxicity is substantially lower than that of chloroxylenol after a short period in seawater.[5]
-
Thymol , a naturally derived compound, exhibits low aquatic toxicity and is readily biodegradable in both soil and water.[2][8][9] Its low risk to non-target species makes it an attractive "green" alternative.
-
Hydrogen Peroxide stands out for its ultimate biodegradability, breaking down into harmless water and oxygen.[11][12][13] While it can be toxic at high concentrations, its rapid decomposition minimizes its environmental persistence.
References
- 1. christeyns.com [christeyns.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. pure.eur.nl [pure.eur.nl]
- 5. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. aidic.it [aidic.it]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. mdpi.com [mdpi.com]
- 11. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. eurofins.com.au [eurofins.com.au]
- 19. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 26. biotecnologiebt.it [biotecnologiebt.it]
comparative study of the degradation pathways of different chlorinated phenols
A Comparative Guide to the Degradation Pathways of Chlorinated Phenols
Chlorinated phenols are persistent environmental pollutants originating from various industrial processes, including the manufacturing of pesticides, herbicides, and wood preservatives. Their toxicity and resistance to natural degradation pose significant risks to ecosystems and human health. This guide provides a comparative analysis of the degradation pathways of three common chlorinated phenols: 2,4-dichlorophenol (2,4-DCP), 2,4,6-trichlorophenol (2,4,6-TCP), and pentachlorophenol (PCP). We will explore microbial, advanced oxidation, and anaerobic degradation methods, presenting comparative data and detailed experimental protocols for researchers, scientists, and professionals in drug development and environmental science.
Microbial Degradation
Microorganisms, including bacteria and fungi, have evolved diverse enzymatic machinery to break down chlorinated phenols. These biological processes are generally considered cost-effective and environmentally friendly.
Bacterial Degradation
Aerobic bacterial degradation of chlorinated phenols is often initiated by monooxygenases that hydroxylate the aromatic ring, followed by ring cleavage. Anaerobic degradation, on the other hand, typically proceeds through reductive dechlorination.
A notable pathway for the aerobic degradation of 2,4-DCP involves its initial conversion to 3,5-dichlorocatechol. This is then followed by either ortho or meta ring cleavage, leading to intermediates that can enter central metabolic pathways.[1] For instance, in some bacteria, 3,5-dichlorocatechol undergoes ortho-cleavage to form 2,4-dichloromuconic acid.[1]
Pentachlorophenol can be aerobically degraded by bacteria like Sphingobium chlorophenolicum, which utilizes a PCP-4-monooxygenase to initiate the degradation cascade.[2] Under anaerobic conditions, PCP can be sequentially dechlorinated to phenol, which is then mineralized to methane and carbon dioxide by a microbial consortium.[3]
Fungal Degradation
Fungi, particularly white-rot fungi, are highly effective in degrading chlorinated phenols due to their extracellular lignin-modifying enzymes, such as lignin peroxidases (LiP) and manganese peroxidases (MnP).
The degradation of 2,4,6-TCP by the white-rot fungus Phanerochaete chrysosporium is a well-studied example. The pathway is initiated by an oxidative dechlorination catalyzed by LiP or MnP, producing 2,6-dichloro-1,4-benzoquinone.[4][5] This quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes further reductive dechlorination.[4] Fungi isolated from marine invertebrates have also demonstrated the ability to biotransform 2,4-DCP, producing metabolites such as dichlorocatechol and its conjugates.[6]
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants.[7] Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis.
The degradation of various chlorophenols, including 2-chlorophenol, 2,4-DCP, and 2,4,5-trichlorophenol, has been studied using UV photolysis, Fenton, and photo-Fenton processes.[8] The photo-Fenton process has been shown to be particularly effective for the degradation of mono- and dichlorophenols.[8] In the degradation of PCP by the photo-Fenton system, the presence of humic acid can enhance the degradation rate and suppress the formation of toxic byproducts like octachlorodibenzo-p-dioxin (OCDD).[9]
The electro-Fenton method has also been employed to degrade a range of chlorophenols, with the pseudo-first-order degradation rate constants following the order: 2,4-DCP > 2,4,6-TCP > PCP > 4-CP.[10]
Anaerobic Degradation
Under anaerobic conditions, the primary degradation mechanism for chlorinated phenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process is carried out by specific groups of anaerobic bacteria.
The anaerobic degradation of 2,4-DCP in freshwater sediments has been shown to proceed through a sequential transformation. First, 2,4-DCP is dechlorinated to 4-chlorophenol (4-CP). 4-CP is then further dechlorinated to phenol, which is subsequently carboxylated to benzoate and ultimately degraded to methane and CO2.[11] This multi-step process involves at least five different organisms.[11]
For pentachlorophenol, anaerobic degradation also involves a series of reductive dehalogenation steps, leading to the formation of lesser chlorinated phenols and eventually phenol.[2] The bacterium Desulfitobacterium frappieri PCP-1, for instance, can dechlorinate PCP to 3-chlorophenol.[3]
Comparative Data
The following tables summarize quantitative data from various studies on the degradation of 2,4-DCP, 2,4,6-TCP, and PCP.
Table 1: Microbial Degradation of Chlorinated Phenols
| Chlorinated Phenol | Microorganism/Consortium | Degradation Method | Initial Concentration | Degradation Efficiency | Key Intermediates | Reference |
| 2,4-DCP | Tritirachium sp. ML197-S3 | Fungal Biotransformation | 1 mM | 66.3% removal in 10 days | Dichlorocatechol, 2-hydroxymuconic acid | [6] |
| 2,4,6-TCP | Phanerochaete chrysosporium | Fungal Degradation | Not specified | Mineralization | 2,6-dichloro-1,4-benzoquinone, 2,6-dichloro-1,4-dihydroxybenzene | [4] |
| 2,4,6-TCP | Microbial Consortium | Aerobic Degradation | 200 mg/L | Complete mineralization | Not specified | [12] |
| PCP | Pseudomonas chengduensis | Bacterial Degradation | Not specified | 93.5% | Not specified | [13] |
| PCP | Pseudomonas plecoglossicida | Bacterial Degradation | Not specified | 94.88% | Not specified | [13] |
| PCP | Endophytic Bacteria (GRN4) | Bacterial Degradation | Not specified | 94.12% | Not specified | [14] |
Table 2: Degradation of Chlorinated Phenols by Advanced Oxidation Processes
| Chlorinated Phenol | AOP Method | Conditions | Degradation Efficiency/Rate | Key Intermediates | Reference |
| 2,4-DCP | S-nZVI/PDS | Initial pH 5.4, 2.5 g/L S-nZVI, 1.8 mM PDS | 91.5% mineralization | Phenol, 2-CP, 4-CP | [15][16] |
| 2,4-DCP | Electro-Fenton | Optimal | k = 0.0277 min⁻¹ | Not specified | [10][16] |
| 2,4,6-TCP | Electro-Fenton | Optimal | Higher than PCP and 4-CP | Not specified | [10] |
| PCP | Photo-Fenton with Humic Acid | pH 5.0 | >90% degradation in 5 hours | Tetrachlorocatechol, tetrachlorohydroquinone | [9] |
| PCP | Electro-Fenton | Optimal | Lower than 2,4-DCP and 2,4,6-TCP | Not specified | [10] |
Table 3: Anaerobic Degradation of Chlorinated Phenols
| Chlorinated Phenol | System | Key Transformation | Rate-Limiting Step | Final Products | Reference |
| 2,4-DCP | Freshwater Sediments | 2,4-DCP -> 4-CP -> Phenol -> Benzoate | 4-CP to Phenol | Methane, CO2 | [11] |
| PCP | Anaerobic Reactor with D. frappieri PCP-1 | PCP -> 3-Cl-phenol | PCP dehalogenation | 3-Cl-phenol, Phenol | [3] |
Degradation Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Pentachlorophenol in a Continuous Anaerobic Reactor Augmented with Desulfitobacterium frappieri PCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of pentachlorophenol by photo-Fenton systems in the presence of iron(III), humic acid, and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Benchmarking the Stability of 2-Chloro-3,5-dimethylphenol: A Comparative Guide to Storage Conditions
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of the stability of 2-chloro-3,5-dimethylphenol under various storage conditions, benchmarked against other common phenolic compounds. The information presented herein is supported by established experimental protocols for stability testing.
Comparative Stability Analysis
The stability of phenolic compounds can be influenced by several environmental factors, primarily temperature, light, and pH. While specific long-term stability data for this compound is not extensively published in comparative studies, its stability profile can be inferred from data on similar chlorinated phenols. Generally, electron-withdrawing groups, such as chlorine, can influence the susceptibility of the phenol ring to degradation.
Below is a summary of the expected stability of this compound under different storage conditions, compared with other relevant phenols.
Table 1: Comparative Stability of Phenolic Compounds Under Various Storage Conditions
| Compound | Storage Condition | Expected Stability | Potential Degradants |
| This compound | 2-8°C, Protected from Light | High | Minimal degradation expected. |
| Ambient Temperature, Light Exposure | Moderate to Low | Oxidative and photodegradation products (e.g., quinones, other chlorinated phenols).[1] | |
| -20°C, Protected from Light | Very High | Considered stable for long-term storage.[2] | |
| Aqueous Solution (pH 4-6) | Moderate | Susceptible to microbial and oxidative degradation. | |
| Phenol | 2-8°C, Protected from Light | High | Minimal degradation. |
| Ambient Temperature, Light Exposure | Low | Prone to oxidation, leading to colored impurities (quinones). | |
| 4-Chlorophenol | 2-8°C, Protected from Light | High | Generally stable. |
| Ambient Temperature, Light Exposure | Moderate | Susceptible to photodegradation. | |
| 2,4-Dichlorophenol | 2-8°C, Protected from Light | High | Generally stable. |
| Ambient Temperature, Light Exposure | Moderate | Susceptible to photodegradation. |
Experimental Protocols for Stability Assessment
A robust stability study involves subjecting the compound to a range of environmental conditions over time and analyzing its purity and concentration using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[3][4]
Protocol: Stability-Indicating HPLC Method for this compound
1. Instrumentation and Reagents:
-
HPLC system with a UV detector and a C18 analytical column.[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
This compound reference standard
-
Forced degradation reagents: Hydrogen peroxide, Hydrochloric acid, Sodium hydroxide
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is typically used to ensure the separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of this compound.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For the stability study, aliquot the stock solution into separate vials for each storage condition and time point.
4. Forced Degradation Study: To ensure the analytical method is "stability-indicating," a forced degradation study should be performed to generate potential degradation products. This involves exposing the compound to harsh conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound at a high temperature (e.g., 105°C).
-
Photostability: Expose the solution to UV light.
5. Stability Study Execution:
-
Store aliquots of the compound under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH) in both light-exposed and light-protected containers.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample from each condition.
-
Analyze the samples by HPLC to determine the concentration of this compound and detect any degradation products.
Visualizing the Experimental Workflow
The logical flow of a comprehensive stability study is crucial for ensuring all parameters are correctly assessed.
Caption: Experimental workflow for a stability study of this compound.
Potential Degradation Pathways
Chlorinated phenols can degrade through several mechanisms, primarily initiated by light or strong oxidizing agents. Understanding these pathways is crucial for interpreting stability data.
Caption: General degradation pathways for chlorinated phenols under stress conditions.
Conclusion
The stability of this compound is critical for its reliable use in research and development. Based on the behavior of similar chlorinated phenols, storage at low temperatures (2-8°C or -20°C for long-term) and protection from light are essential to minimize degradation.[1] For aqueous solutions, careful consideration of pH and potential microbial contamination is necessary.
This guide provides a framework for establishing a robust stability testing program for this compound. By employing a validated stability-indicating HPLC method and comparing its performance against other phenolic compounds, researchers can ensure the quality and integrity of their work. The provided protocols and workflows serve as a starting point for developing in-house standard operating procedures tailored to specific research needs.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3,5-dimethylphenol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Chloro-3,5-dimethylphenol is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
This compound is classified as a hazardous substance, primarily noted as harmful if swallowed and causing skin and eye irritation.[1][2] Proper disposal is not merely a matter of good practice but a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Adherence to these procedures minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach from the point of generation to final removal by a certified hazardous waste contractor.
Step 1: Waste Identification and Classification
All waste containing this compound must be treated as hazardous. Based on its chemical properties as a chlorinated phenol, it may fall under one or more RCRA waste codes. While a specific listing for this compound is not available, the "F-list" for wastes from non-specific sources is often applicable to chlorinated phenols.[3][4][5] It is the responsibility of the waste generator to make a final determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves, weigh paper, and pipette tips, in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled, and sealable container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 5: Scheduling a Waste Pickup
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste independently.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 5538-41-0[1][6] |
| Molecular Formula | C₈H₉ClO[1] |
| Molecular Weight | 156.61 g/mol [1] |
| Melting Point | 115-116 °C[1] |
| Boiling Point | 231 °C[6] |
| Flash Point | 93 °C[6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Essential Safety and Operational Guide for 2-Chloro-3,5-dimethylphenol
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and step-by-step procedures for the safe handling and disposal of 2-Chloro-3,5-dimethylphenol. Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.
Hazard Summary
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[5]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound. Proper selection and use of PPE are the most critical first lines of defense against exposure.
| PPE Category | Minimum Requirement | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used. Always inspect gloves for degradation or punctures before use.[6] |
| Eye and Face Protection | Chemical safety goggles | Goggles must be worn at all times. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[5][6][7] |
| Body Protection | Laboratory coat | A flame-resistant lab coat must be worn and fully buttoned. For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[6][8] |
| Respiratory Protection | Required if not using a fume hood | If handling outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[5][6] Respirator use requires a formal respiratory protection program, including fit testing and training.[8] |
Safe Handling and Operational Protocol
Strict adherence to the following procedural steps is mandatory when working with this compound.
1. Pre-Handling Checklist:
- Verify that the chemical fume hood is certified and functioning correctly.
- Ensure all necessary PPE is available, in good condition, and fits properly.
- Confirm the location and accessibility of the nearest eyewash station and safety shower.[5][6]
- Prepare a designated and properly labeled hazardous waste container.
2. Handling Procedure:
- Don all required PPE before entering the designated handling area.
- Perform all weighing, transferring, and handling of the compound exclusively within a chemical fume hood to minimize inhalation exposure.[5][6]
- Handle the solid material carefully to avoid the creation of dust.[5]
- Keep containers tightly closed when not in use.[5][9]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[9]
- Decontaminate the work area and any equipment used.
- Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as hazardous waste. Reusable PPE should be cleaned according to manufacturer's instructions.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Emergency Scenario | Immediate Action Steps |
| Minor Spill (within a fume hood) | Ensure appropriate PPE is worn. Use an absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Carefully collect the absorbed material into a labeled hazardous waste container.[6] |
| Major Spill (outside a fume hood) | Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. If safe to do so, prevent the spread of the spill. Do not attempt to clean up a large spill without appropriate training and equipment. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Do not dispose of this chemical down the drain.[6] Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a certified hazardous waste management company.[9]
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
